Spebrutinib

Catalog No.
S547909
CAS No.
1202757-89-8
M.F
C22H22FN5O3
M. Wt
423.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spebrutinib

CAS Number

1202757-89-8

Product Name

Spebrutinib

IUPAC Name

N-[3-[[5-fluoro-2-[4-(2-methoxyethoxy)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide

Molecular Formula

C22H22FN5O3

Molecular Weight

423.4 g/mol

InChI

InChI=1S/C22H22FN5O3/c1-3-20(29)25-16-5-4-6-17(13-16)26-21-19(23)14-24-22(28-21)27-15-7-9-18(10-8-15)31-12-11-30-2/h3-10,13-14H,1,11-12H2,2H3,(H,25,29)(H2,24,26,27,28)

InChI Key

KXBDTLQSDKGAEB-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

CC292; CC-292; CC 292; AVL292; AVL-292; AVL 292; Spebrutinib.

Canonical SMILES

COCCOC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)NC(=O)C=C)F

The exact mass of the compound Spebrutinib is 423.17067 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Spebrutinib CC-292 mechanism of action BTK inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanism of Action and Binding Kinetics

Spebrutinib's action is a two-step, time-dependent process that results in permanent BTK inactivation.

  • Step 1: Reversible Binding - The inhibitor's core pharmacophore reversibly binds to the ATP-binding pocket of BTK, forming initial non-covalent interactions [1].
  • Step 2: Irreversible Covalent Bond Formation - The electrophilic "warhead" of this compound (an acrylamide group) undergoes a Michael addition reaction with the thiol group of a cysteine residue (Cys481) in BTK's active site. This forms a stable, irreversible covalent bond, permanently inactivating the enzyme [2] [1].

The efficiency of this process is described by the inactivation efficiency ((k_{\text{eff}})), a second-order rate constant (k_{\text{inact}}/K_I). A high (k_{\text{eff}}) indicates a potent inhibitor that combines strong initial binding (low (K_I)) with efficient covalent bond formation (high (k_{\text{inact}}})) [1].

Structural Basis of BTK Inhibition

The binding of this compound stabilizes BTK in an inactive conformation. Structural studies show that covalent modification of Cys481 can allosterically modulate the equilibrium of the αC-helix and disrupt the conserved Lys-Glu salt bridge, biasing the kinase toward an inactive state [3]. Occupation of the active site prevents ATP from binding and thus blocks the phosphorylation and activation of downstream substrates like Phospholipase C gamma 2 (PLCγ2) [4] [5].

The following diagram illustrates the signaling pathway affected by this compound and its two-step inhibition mechanism:

G cluster_pathway B-Cell Receptor (BCR) Signaling Pathway cluster_inhibition This compound Inhibition Mechanism BCR Antigen Binding (BCR) LYN_SYK LYN / SYK Activation BCR->LYN_SYK BTK_active BTK (Active) LYN_SYK->BTK_active PLCG2 PLCγ2 Phosphorylation BTK_active->PLCG2 BTK_inactive BTK (Inactive) Cys481 Downstream Downstream Activation: -Calcium Mobilization -B-Cell Proliferation -Cell Migration PLCG2->Downstream This compound This compound Complex Reversible BTK-Spebrutinib Complex This compound->Complex 1. Reversible Binding CovalentAdduct Irreversible Covalent Adduct (BTK Inactivated) Complex->CovalentAdduct 2. Covalent Bond Formation (k_inact) CovalentAdduct->BTK_active Inhibits

> this compound inhibits BCR signaling through a two-step mechanism: initial reversible binding to BTK followed by irreversible covalent bond formation with Cys481, preventing BTK activation and downstream signaling.

Experimental Protocols for Kinetic Profiling

Advanced proteomic methods are used to characterize covalent inhibitors like this compound. COOKIE-Pro (Covalent Occupancy KInetic Enrichment via Proteomics) is a key method for unbiased, proteome-wide profiling of irreversible covalent inhibitor binding kinetics [1].

  • Core Principle: The method uses a two-step incubation process with mass spectrometry-based proteomics to determine the inactivation rate constant ((k_{\text{inact}})) and the inhibition constant ((K_I)) across thousands of proteins in a single experiment [1].
  • Workflow:
    • Sample Preparation: Permeabilized cells are incubated with the covalent inhibitor (e.g., this compound) over a range of concentrations and time points.
    • Proteomic Processing: Proteins are digested into peptides, and cysteine-containing peptides modified by the inhibitor are enriched and labeled using isobaric tags (TMT).
    • LC-MS/MS Analysis: Peptides are analyzed via liquid chromatography-tandem mass spectrometry to identify and quantify modified peptides.
    • Kinetic Parameter Calculation: The quantified occupancy of each protein by the inhibitor across time and concentration is fitted to a kinetic model to derive (k_{\text{inact}}) and (K_I) values [1].
  • Application: This protocol validated that this compound has over 10-fold higher potency for the TEC kinase than for its intended target BTK, highlighting its utility in identifying unexpected off-target interactions [1].

Metabolic Pathways and Toxicity Considerations

In vitro and in silico metabolism studies are critical for understanding the fate of a drug and potential safety concerns.

  • Phase I Metabolism: In vitro studies using rat liver microsomes identified 14 phase I metabolites of this compound. The proposed metabolic pathways include oxidation, hydroxylation, O-dealkylation, epoxidation, defluorination, and reduction [6].
  • Reactive Intermediate Screening: The formation of reactive intermediates was investigated using trapping agents:
    • Potassium Cyanide (KCN): Trapped reactive iminium intermediates, leading to four characterized cyanide adducts.
    • Glutathione (GSH): Trapped reactive intermediates, forming six characterized GSH adducts.
    • Methoxylamine: Trapped reactive aldehyde intermediates, forming three characterized adducts [6].
  • Structural Alert: The acrylamide warhead, which is essential for covalent binding, is also identified as a structural alert for toxicity. It can be metabolized to form reactive glycidamide and aldehyde intermediates, which are thought to contribute to adverse drug reactions by reacting with off-target biomolecules [6].

Biological and Therapeutic Consequences

The irreversible inhibition of BTK by this compound leads to measurable downstream effects on immune cell function and signaling molecules, particularly in the context of autoimmune diseases like Rheumatoid Arthritis (RA) [4].

The table below summarizes key pharmacodynamic observations from a mechanistic clinical study in RA patients:

Observed Effect Measurement / Biomarker Implication
B-Cell Modulation ↑ Total CD19+ B cells; ↑ Mature-naive B cells; ↓ Transitional B cells [4] Altered B-cell development and distribution
Reduced Chemotaxis ↓ Serum CXCL13 and MIP-1β [4] Inhibition of B-cell and immune cell recruitment
Inhibition of Bone Resorption ↓ Serum CTX-I (bone resorption biomarker) [4] Reduced osteoclast activity

In vitro studies further demonstrate that this compound potently inhibits B-cell proliferation and reduces cytokine production from both lymphoid and myeloid cells [4].

References

how does spebrutinib bind to Cys481 BTK

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Binding

Spebrutinib follows a two-step irreversible binding process to inhibit BTK. [1]

  • Step 1: Reversible Recognition and Docking The core pharmacophore of this compound reversibly docks into the ATP-binding pocket of BTK through high-affinity non-covalent interactions. [1] Key interactions include forming a hydrogen bond with the Met477 residue in the hinge region of the kinase domain. [2]

  • Step 2: Irreversible Covalent Bond Formation Once non-covalently bound, the electrophilic acrylamide warhead of this compound aligns in proximity to the thiol (-SH) group of Cys481. A Michael addition reaction occurs, forming a permanent, irreversible covalent bond between the inhibitor and the kinase. [3] [2] This bond prevents ATP from binding and blocks the kinase's enzymatic activity. [2]

The following diagram illustrates the BTK signaling pathway and this compound's irreversible inhibition mechanism.

G BCR BCR BTK_Inactive BTK (Inactive) BCR->BTK_Inactive Activation Signal BTK_Active BTK (Active) BTK_Inactive->BTK_Active Translocation & Activation PLCG2 PLCG2 BTK_Active->PLCG2 Phosphorylates BTK_Inhibited BTK (Covalently Inhibited) BTK_Active->BTK_Inhibited Downstream Downstream Signaling (NF-κB, ERK, NFAT) PLCG2->Downstream Cell_Outcomes B-Cell Survival Proliferation Downstream->Cell_Outcomes This compound This compound This compound->BTK_Inhibited Irreversible Covalent Binding BTK_Inhibited->PLCG2 Inhibits

This compound inhibits BCR signaling by covalently binding active BTK. [4] [2]

Structural Characterization and Experimental Data

Experimental studies have detailed this compound's binding kinetics, selectivity, and metabolic fate.

Binding Kinetics and Selectivity Profile

Advanced proteomic profiling (COOKIE-Pro method) quantifies this compound's covalent binding efficiency. The second-order rate constant (k_eff = k_inact / K_I) measures overall efficiency, where a higher value indicates more potent inhibition. [1]

Target k_inact (s⁻¹) K_I (μM) k_eff (M⁻¹s⁻¹)
BTK 0.084 0.27 311,000
TEC Kinase 0.12 0.034 3,530,000

This compound shows high efficiency for BTK, but even greater potency for off-target TEC kinase. [1]

In Vitro Metabolic and Bioactivation Studies

Incubation of this compound in rat liver microsomes identified multiple metabolic pathways and reactive intermediates. [3]

Study Aspect Key Findings
Phase I Metabolites 14 metabolites identified via oxidation, hydroxylation, O-dealkylation, epoxidation, defluorination, and reduction. [3]
Reactive Intermediates 4 cyanide adducts, 6 glutathione (GSH) adducts, and 3 methoxylamine adducts characterized. [3]
Structural Alert Acrylamide moiety identified as a structural alert for toxicity, involved in forming glycidamide and aldehyde intermediates. [3]

Experimental Protocols for Key Assays

Researchers can use following established methodologies to study this compound binding and metabolism.

Binding Kinetics Profiling (COOKIE-Pro) [1]
  • Principle: Mass spectrometry-based method to quantify k_inact and K_I for irreversible inhibitors across the proteome.
  • Workflow:
    • Sample Preparation: Use permeabilized cells to maintain native protein environments.
    • Two-Step Incubation: Incubate proteome with this compound, then add desthiobiotin-GSH to label free cysteines.
    • Proteomic Analysis: Digest proteins, enrich biotinylated peptides, and analyze via LC-MS/MS.
    • Kinetic Calculation: Calculate protein occupancy and determine k_inact and K_I from time- and concentration-dependent data.
In Vitro Metabolite Identification & Trapping [3]
  • System: Rat liver microsomes (1 mg/mL) incubated with this compound (5 μM) in phosphate buffer with NADPH.
  • Trapping Agents: Add potassium cyanide (KCN) for iminium ions; glutathione (GSH) for reactive quinones; methoxylamine for aldehydes.
  • Analysis (LC-MS/MS):
    • Column: Agilent Eclipse Plus C18.
    • Mobile Phase: Water/1% formic acid (A) and Acetonitrile (B) with a 55-minute gradient elution.
    • Detection: Positive electrospray ionization on an ion trap mass spectrometer.

Clinical Context and Resistance

  • Clinical Status and Toxicity: this compound has been in Phase Ib clinical trials. Common adverse events include diarrhea, fatigue, and hematological toxicities, with the acrylamide moiety implicated in reactive metabolite formation. [3]
  • Resistance Mutations: The primary resistance mechanism to covalent BTK inhibitors like this compound is a C481S mutation in BTK, which prevents covalent bond formation. [5] [6] Double mutations (e.g., T474I/C481S) can confer "super-resistance". [5] [6] Non-covalent BTK inhibitors are developed to overcome C481S-mediated resistance. [7]

References

Comprehensive Technical Review: Spebrutinib Pharmacokinetics and Pharmacodynamics

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Development Status

Spebrutinib (formerly CC-292 or AVL-292) is an orally administered, covalent small-molecule inhibitor that targets Bruton's tyrosine kinase (BTK) through irreversible binding at the adenosine triphosphate binding site in B cells and myeloid cells [1] [2]. With the chemical formula C₂₂H₂₂FN₅O₃ and an average molecular weight of 423.448 g/mol, this compound belongs to the class of anilide compounds and features an acrylamide functional group that enables covalent binding to cysteine 481 in BTK's active site [3]. This mechanism provides high-affinity inhibition of BTK activity, potentially offering therapeutic benefits for B-cell-mediated autoimmune disorders such as rheumatoid arthritis (RA) [1].

The development status of this compound remains investigational, with completed phase 2a clinical trials in rheumatoid arthritis and earlier phase studies for various B-cell malignancies including chronic lymphocytic leukemia, B-cell non-Hodgkin lymphoma, and Waldenström's macroglobulinemia [3]. Despite demonstrating favorable target engagement and modulation of relevant biomarkers in clinical studies, this compound has not advanced to regulatory approval for any indication, suggesting potential limitations in efficacy or safety profiles observed in later-stage development [1] [2].

Pharmacodynamics

Mechanism of Action

This compound exerts its pharmacological effects through covalent irreversible inhibition of Bruton's tyrosine kinase, a key component in both B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways [1]. BTK is expressed in B cells and most myeloid cells including macrophages, monocytes, and basophils, but is absent in T cells and natural killer cells within the lymphoid lineage [2]. The drug forms a covalent bond with cysteine 481 in the ATP-binding domain of BTK, leading to prolonged suppression of kinase activity even after plasma concentrations decline [1] [2]. This inhibition disrupts downstream signaling cascades including PLCγ2 phosphorylation, NF-κB activation, and calcium mobilization, ultimately affecting B-cell proliferation, differentiation, and inflammatory mediator production [1].

Table 1: Key Pharmacodynamic Properties of this compound

Parameter Findings Experimental System
Primary Target Bruton's tyrosine kinase (BTK) with covalent irreversible binding Biochemical assays & cellular systems
BTK Occupancy Median 83% in peripheral blood at 375 mg/day dosing Phase 2a RA clinical trial
Cellular Effects Inhibition of B-cell proliferation > T-cell proliferation; reduced osteoclastogenesis Primary human cell cultures
Cytokine Modulation Reduced FcγR-induced TNF-α in macrophages; decreased IL-6 in plasmablasts In vitro stimulation assays
Biomarker Effects Significant reduction in CXCL13, MIP-1β, and CTX-I RA patient serum analysis

The inhibitory effects of this compound extend across multiple immune cell types. In B cells, this compound potently suppresses BCR-dependent proliferation and activation markers (CD86, CD40, CD54, CD69) with an IC₅₀ of approximately 0.5-5 nM [1]. The drug also impacts myeloid cells, inhibiting FcγR-induced TNF-α secretion in macrophages and reducing degranulation in basophils and natural killer cells [1]. Additionally, this compound demonstrates inhibition of osteoclast differentiation and bone-resorbing activity, suggesting potential benefits for preventing structural joint damage in inflammatory arthritis [1] [2].

G cluster_signaling Signaling Pathways cluster_outcomes Cellular Outcomes BCR B-Cell Receptor (BCR) BTK BTK (Inactive) BCR->BTK Activation BCR->BTK FcR Fc Receptor (FcR) FcR->BTK Activation FcR->BTK Inflamm Inflammatory Mediator Release FcR->Inflamm Direct signaling FcR->Inflamm pBTK BTK (Active) BTK->pBTK Phosphorylation BTK->pBTK PLCG2 PLCγ2 pBTK->PLCG2 Phosphorylates pBTK->PLCG2 NFKB NF-κB Pathway pBTK->NFKB Activates pBTK->NFKB Calcium Calcium Mobilization PLCG2->Calcium Induces PLCG2->Calcium Prolif Cell Proliferation & Survival NFKB->Prolif Promotes NFKB->Prolif NFKB->Inflamm Stimulates NFKB->Inflamm Calcium->Prolif Supports Calcium->Prolif Osteo Osteoclast Differentiation Inflamm->Osteo Enhances Inflamm->Osteo This compound This compound This compound->BTK Irreversible Inhibition

Figure 1: this compound Mechanism of Action in BTK Signaling Pathways - this compound covalently inhibits BTK, disrupting downstream BCR and FcR signaling pathways that drive inflammation and autoimmunity.

Biomarker Modulation in Clinical Studies

In a phase 2a clinical trial involving patients with active rheumatoid arthritis on background methotrexate therapy, this compound administration at 375 mg/day demonstrated significant effects on multiple pharmacodynamic biomarkers [1] [2]. The treatment resulted in substantial changes in B-cell populations, with significant increases in total CD19+ B cells and mature-naive CD27−CD38−IgD+ B cells, coupled with decreases in transitional CD27−CD38+ B cells [2]. These shifts suggest that BTK inhibition impairs B-cell trafficking between circulation and lymphoid tissues, leading to accumulation of naive B-cells in peripheral blood [1].

This compound treatment also significantly reduced serum levels of CXCL13 (a B-cell chemokine), MIP-1β (macrophage inflammatory protein-1β), and the bone resorption biomarker carboxy-terminal collagen cross-linking telopeptide (CTX-I) compared to placebo [1] [2]. The reduction in these biomarkers indicates suppression of B-cell chemotaxis, myeloid cell activation, and osteoclast activity, respectively. Clinical response to this compound was associated with specific biomarker patterns: patients with lower increases in CD19+ B cells and greater decreases in CXCL13 and MIP-1β from baseline to week 4 showed better clinical outcomes [2]. Additionally, baseline characteristics of high CD19+ B cells and low CTX-I were associated with improved this compound response [1].

Table 2: Clinical Pharmacodynamic Findings from RA Phase 2a Trial

Biomarker Category Specific Marker Change with this compound Clinical Correlation
B-cell Populations Total CD19+ B cells Significant increase Lower increase → Better response
Transitional CD27−CD38+ B cells Significant decrease -
Mature-naive CD27−CD38−IgD+ B cells Significant increase -
Serum Chemokines CXCL13 Significant reduction Greater decrease → Better response
MIP-1β Significant reduction Greater decrease → Better response
Bone Remodeling CTX-I Significant reduction Low baseline → Better response
Clinical Efficacy ACR20 response at week 4 41.7% vs 21.7% (placebo) P = 0.25

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound remains incompletely characterized in the available scientific literature. Published clinical studies provide limited pharmacokinetic data, with no detailed information on bioavailability, protein binding, volume of distribution, or elimination pathways [3]. In a phase 1 study with healthy volunteers, this compound achieved near-complete BTK occupancy (approximately 95%) 8-24 hours after administration, suggesting adequate absorption and distribution to target tissues [1]. However, comprehensive PK parameters such as peak plasma concentration (Cmax), area under the curve (AUC), half-life (t½), and clearance have not been publicly reported.

The dosing regimen of 375 mg once daily used in phase 2 trials was designed to maintain sufficient BTK occupancy throughout the dosing interval based on earlier phase 1 data [1]. The relationship between plasma concentrations and target occupancy appears to follow a non-linear pattern characteristic of covalent inhibitors, with persistent BTK occupancy despite declining drug concentrations due to the irreversible nature of the drug-target interaction [1]. This disconnect between PK and PD presents both advantages (sustained target suppression despite fluctuating drug levels) and challenges (difficulties in predicting optimal dosing regimens based solely on plasma concentrations) for clinical development.

Experimental Methodologies

BTK Occupancy Assay

The assessment of BTK target engagement by this compound employed a specialized assay measuring the percentage of drug-bound BTK in peripheral blood mononuclear cells (PBMCs) [1]. The methodology involves cell lysis followed by incubation with or without excess exogenous this compound (1 μM) to differentiate between occupied and unoccupied BTK protein [4]. The key detection mechanism utilizes a biotinylated covalent probe (ACP-4016) that specifically binds to cysteine 481 in the ATP-binding pocket of unoccupied BTK [4]. This probe-based ELISA format enables quantification of free BTK levels through streptavidin-horseradish peroxidase detection with luminescence readout [4].

The percentage of BTK occupancy is calculated by comparing signals from samples with and without exogenous this compound treatment, using the formula: % BTK Occupancy = [1 - (Signal without exogeneous drug / Signal with exogeneous drug)] × 100 This method has been validated in clinical samples, demonstrating high sensitivity and reproducibility for monitoring target engagement in both healthy volunteers and rheumatoid arthritis patients [1] [4]. In the phase 2a clinical trial, this assay revealed a median BTK occupancy of 83% in peripheral blood with once-daily dosing of 375 mg this compound, confirming adequate target coverage throughout the dosing interval [2].

G cluster_arms Parallel Sample Processing Blood Whole Blood Collection PBMC PBMC Isolation (Ficoll Gradient) Blood->PBMC Lysis Cell Lysis + Protease Inhibitors PBMC->Lysis NoDrug No Exogenous Drug Lysis->NoDrug ExcessDrug + Excess this compound (1 μM) Lysis->ExcessDrug Probe1 ACP-4016 Probe Incubation (1 hr) NoDrug->Probe1 Probe2 ACP-4016 Probe Incubation (1 hr) ExcessDrug->Probe2 Plate1 Anti-BTK Coated Plate Incubation (2 hr) Probe1->Plate1 Plate2 Anti-BTK Coated Plate Incubation (2 hr) Probe2->Plate2 Strep1 Streptavidin-HRP Incubation (1 hr) Plate1->Strep1 Strep2 Streptavidin-HRP Incubation (1 hr) Plate2->Strep2 Read1 Luminescence Detection Strep1->Read1 Read2 Luminescence Detection Strep2->Read2 Calc % BTK Occupancy Calculation Read1->Calc Read2->Calc

Figure 2: BTK Occupancy Assay Workflow - ELISA-based method to quantify this compound target engagement by measuring drug-bound vs. free BTK using a covalent probe.

Cellular Proliferation and Activation Assays

The in vitro pharmacological profile of this compound was characterized using comprehensive human primary cell systems [1]. For B-cell proliferation assays, naive B cells were isolated from healthy donor leukopacks using CD19+ selection and incubated with this compound (0.0001-100 μM) for 1 hour before stimulation with α-IgM (10 μg/mL) and CpG (10 μg/mL) for 3 days [1]. Proliferation was quantified via ³H-thymidine incorporation during the final 24 hours of culture [1]. Parallel T-cell proliferation assays used similar methodology with α-CD3/CD28 stimulation to evaluate selectivity [1].

B-cell activation markers were assessed by flow cytometry after 24-hour stimulation with α-IgM and CpG, measuring surface expression of CD86, CD40, CD54, and CD69 [1]. For plasmablast differentiation, B cells were cultured with anti-IgM, CD40 ligand, IL-21, and IL-2 for 5 days, with IgG production measured by ELISA and plasmablast frequency determined by CD20−CD38+ staining [1]. FcγR-stimulated cytokine production was evaluated in macrophages differentiated with GM-CSF, with TNF-α secretion quantified after immune complex stimulation [1]. These comprehensive in vitro assays demonstrated this compound's potent inhibition of B-cell responses (IC₅₀ ~0.5-5 nM) with minimal effects on T-cell proliferation, confirming its selectivity profile [1].

Biomarker Assessment Methods

Serum biomarkers were evaluated using standardized immunoassays in clinical samples from the phase 2a trial [2]. CXCL13 and MIP-1β were measured using magnetic multiplex bead-based assays on MagPix instrumentation, while CTX-I was quantified by specific ELISA to assess bone resorption [1]. B-cell subpopulations were characterized by multicolor flow cytometry using antibodies against CD19, CD27, CD38, and IgD to define transitional, mature-naive, and memory B-cell subsets [2].

Statistical analyses of pharmacodynamic data employed non-parametric tests (Wilcoxon signed-rank test for within-group changes, Mann-Whitney U test for between-group comparisons) with significance defined as p < 0.05 [1]. Correlation analyses used Spearman's rank correlation coefficient to assess relationships between biomarker changes and clinical responses [2]. These methodologies provided robust quantification of this compound's effects on downstream biomarkers, supporting its proposed mechanism of action in rheumatoid arthritis [1] [2].

Clinical Translation and Research Gaps

Preclinical to Clinical Correlation

The translation of preclinical findings to clinical pharmacodynamics demonstrated generally consistent results for this compound. In vitro studies showing inhibition of B-cell proliferation and activation aligned with the observed increases in circulating naive B cells and reductions in activation markers in RA patients [1]. The demonstrated inhibition of osteoclastogenesis in preclinical models correlated with reduced CTX-I levels in patient sera, suggesting this compound may impact structural joint damage in addition to inflammatory symptoms [2]. The high BTK occupancy observed in clinical studies (median 83% at trough) corresponded well with the persistent target engagement predicted from the irreversible mechanism of action [1].

However, some translational challenges emerged. Despite promising preclinical data and effective target engagement, the clinical efficacy of this compound in rheumatoid arthritis was modest, with ACR20 responses of 41.7% versus 21.7% for placebo at week 4 (p=0.25) [2]. This efficacy gap suggests that complete BTK inhibition may be insufficient for robust efficacy in RA, potentially due to redundant signaling pathways or compensatory mechanisms not observed in simplified experimental systems [1]. Additionally, the relationship between peripheral blood BTK occupancy and tissue target engagement remains uncharacterized, creating uncertainty about the drug's effect in disease-relevant compartments like synovial tissue [1].

Research Gaps and Limitations

The available data on this compound reveals several significant knowledge gaps that limit comprehensive understanding of its clinical profile:

  • Complete PK Characterization: Fundamental pharmacokinetic parameters including bioavailability, Cmax, Tmax, AUC, half-life, clearance, and metabolite profile are not publicly available [3].
  • Dose-Response Relationships: The relationship between this compound dose, BTK occupancy, and clinical efficacy remains incompletely characterized, with limited dose-ranging data [1].
  • Food Effect and Drug Interactions: Potential effects of food, concomitant medications, or patient factors on this compound exposure have not been reported [3].
  • Target Occupancy Threshold: The minimum BTK occupancy required for efficacy remains undefined, making it difficult to optimize dosing regimens [1].
  • Biomarker Validation: Although several biomarkers were modulated, their utility as predictive or prognostic markers requires validation in larger cohorts [2].

These limitations highlight the challenges in drug development for targeted therapies, where even promising mechanism-based agents may demonstrate limited clinical efficacy despite robust target engagement [1] [2]. The this compound development program provides valuable insights into BTK inhibition in autoimmunity while illustrating the importance of comprehensive pharmacokinetic-pharmacodynamic characterization throughout drug development.

Conclusion

This compound represents a mechanistically rational approach to rheumatoid arthritis treatment through covalent inhibition of BTK, a key regulator of B-cell and myeloid cell function in autoimmune inflammation. Comprehensive pharmacodynamic assessment demonstrates effective target engagement (median 83% BTK occupancy), significant biomarker modulation (reductions in CXCL13, MIP-1β, CTX-I), and favorable effects on B-cell populations in clinical studies [1] [2]. However, the modest clinical efficacy observed in phase 2 trials despite robust target suppression suggests limitations of isolated BTK inhibition in established rheumatoid arthritis [2].

References

spebrutinib preclinical studies in autoimmune disease models

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and In Vitro Profiling

Spebrutinib covalently and irreversibly binds to cysteine 481 (Cys481) in the ATP-binding pocket of BTK, leading to prolonged inhibition of its activity [1]. BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway and is also involved in Fc receptor (FcR) signaling in myeloid cells.

The table below summarizes key findings from in vitro studies on this compound's effects on various human immune cells:

Cell Type / Process Experimental Stimulation Key Measured Outcomes Observed Effects of this compound
B-cell Proliferation [2] α-IgM and CpG 3H-thymidine incorporation Potent inhibition of proliferation
T-cell Proliferation [2] α-CD3 and α-CD28 3H-thymidine incorporation Less potent inhibition vs. B-cells
Plasmablast Differentiation & IgG [2] Anti-IgM, CD40, IL-21, IL-2 IgG ELISA; CD20–CD38+ flow cytometry Inhibition of differentiation and IgG secretion
B-cell Activation [2] α-IgM and CpG Surface CD86, CD40, CD54, CD69 Reduced activation marker expression
Macrophage Cytokine Secretion [2] FcγR stimulation TNF-α secretion Inhibition of TNF-α production
Osteoclastogenesis [2] RANKL-induced differentiation Osteoclast formation Reduction in osteoclast formation

This mechanistic profile suggests this compound can target multiple pathways in autoimmune diseases: inhibiting autoantibody production by B-cells, reducing pro-inflammatory cytokine release from innate immune cells, and potentially mitigating bone destruction by inhibiting osteoclasts.

In Vivo Efficacy in Autoimmune Models

The most direct evidence for this compound's efficacy in autoimmune models comes from a phase 2a clinical study in patients with active rheumatoid arthritis (RA), which provides insights into its physiological effects [2].

Study Model Treatment Regimen Key Efficacy Findings Biomarker Changes (Pharmacodynamics)

| Human RA Patients [2] | 375 mg orally, once daily for 4 weeks (on background methotrexate) | • ACR20 response: 41.7% (this compound) vs. 21.7% (placebo) • Trend of higher clinical efficacy | • BTK Occupancy: Median 83% in peripheral blood • B-cell Populations: Significant increase in total CD19+ and mature-naive B cells; decrease in transitional B cells • Serum Biomarkers: Significant reduction in CXCL13, MIP-1β, CTX-I |

The pharmacodynamic changes confirm the drug's mechanism: high BTK occupancy, direct impact on B-cell homeostasis, and reduction of key chemokines and a bone resorption marker. The study concluded that this compound was well-tolerated and significantly modulated biomarkers related to disease activity [2].

Safety and Metabolic Considerations

Preclinical investigations into this compound's metabolism have identified potential safety considerations. In silico and in vitro studies using rat liver microsomes have highlighted a risk of forming reactive metabolites [3] [4].

  • Structural Alert: The acrylamide moiety, which is essential for its covalent binding to BTK, is also identified as a structural alert for toxicity [3] [4].
  • Reactive Intermediates: Studies trapped and characterized multiple reactive intermediates, including iminium ions and aldehydes, which can form adducts with cellular proteins and potentially lead to adverse drug reactions [3] [4].
  • Clinical Correlation: An earlier phase I trial in patients with B-cell malignancies reported common adverse events including diarrhea, fatigue, and nausea, as well as hematological toxicities like neutropenia [4]. These findings suggest that monitoring for off-target and metabolic toxicity is important for future development.

Technical Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the core methodologies from the key studies.

1. In Vitro B-cell and T-cell Proliferation Assay [2]

  • Cell Source: Human primary CD19+ B cells and T cells isolated from leukopacks of healthy donors.
  • Cell Stimulation:
    • B-cells: Treated with this compound (0.0001–100 μM) for 1 hour, then stimulated with α-IgM (10 µg/ml) and CpG (10 μg/ml).
    • T-cells: Treated with this compound for 1 hour, then stimulated with α-CD3 (1 µg/ml) and α-CD28 (3 µg/ml).
  • Incubation & Measurement: Cells cultured for 3 days. 3H-thymidine (1 µCi/well) added for the final 24 hours. Incorporation measured to quantify proliferation.

2. In Vitro Plasmablast Differentiation and IgG Secretion Assay [2]

  • Cell Culture: Human primary B-cells preincubated with this compound for 1 hour.
  • Differentiation Stimulus: Treated with a cocktail of anti-IgM, CD40 ligand, IL-21, and IL-2 for 5 days.
  • Measurement:
    • IgG: Quantified in day 5 supernatants by Enzyme-Linked Immunosorbent Assay (ELISA).
    • Plasmablasts: Identified on day 5 via flow cytometry as CD20–CD38+ cells.

3. Analysis of B-cell Populations in Clinical RA Trial [2]

  • Sample Source: Peripheral blood from RA patients pre- and post-treatment.
  • Method: Flow cytometric analysis.
  • Key Subsets:
    • Total CD19+ B cells
    • Mature-naive B cells (CD27−CD38−IgD+)
    • Transitional B cells (CD27−CD38+)

Signaling Pathways and Experimental Workflow

The following diagram illustrates the key signaling pathways inhibited by this compound and their link to autoimmune disease processes, based on the described mechanisms:

G cluster_core This compound Inhibits BTK Activation BCR BCR BTK BTK BCR->BTK Activates FcR FcR FcR->BTK Activates RANK RANK RANK->BTK Activates PLCG2 PLCG2 BTK->PLCG2 Phosphorylates NFkB NFkB PLCG2->NFkB Calcium Calcium PLCG2->Calcium Bcell B-cell Activation & Antibody Production NFkB->Bcell Myeloid Myeloid Cell Cytokine Release NFkB->Myeloid Osteoclast Osteoclast Differentiation NFkB->Osteoclast This compound This compound This compound->BTK Irreversibly Inhibits

This compound inhibits BTK in multiple immune signaling pathways.

The experimental workflow for the key RA study is summarized below:

G cluster_preclinical Preclinical In Vitro Phase cluster_clinical Clinical Phase 2a Trial (RA Patients) Start Start Pre1 Treat primary human immune cells (B, T, NK, Macrophages) with this compound Start->Pre1 Pre2 Apply cell-specific stimuli (BCR, FcR, RANKL) Pre1->Pre2 Pre3 Measure outcomes: Proliferation, Activation, Cytokines Pre2->Pre3 C1 Randomize patients on MTX to This compound 375 mg/d or Placebo Pre3->C1 C2 Treat for 4 weeks C1->C2 C3 Assess clinical outcome (ACR20) C2->C3 C4 Analyze pharmacodynamics: BTK occupancy, B-cell subsets, serum biomarkers C3->C4 Analysis Correlate clinical response with biomarker changes C4->Analysis

Integrated workflow from in vitro profiling to clinical trial analysis.

Conclusion and Research Implications

This compound demonstrates a promising mechanism of action for autoimmune diseases by simultaneously targeting B-cell and myeloid cell activation. The preclinical and early clinical data provide a strong rationale for its development.

  • Key Strength: The pharmacodynamic data from the RA trial is a significant asset, clearly showing target engagement and downstream biological effects [2].
  • Primary Consideration: The potential for reactive metabolite formation warrants careful investigation during further drug optimization [3] [4].

Future research should focus on evaluating this compound in other autoimmune conditions like SLE, exploring its efficacy in models of B-cell-driven diseases, and conducting further studies to better understand the translational relationship between BTK occupancy and clinical efficacy.

References

Bruton's tyrosine kinase inhibitor spebrutinib discovery

Author: Smolecule Technical Support Team. Date: February 2026

Molecular and Pharmacological Profile

Spebrutinib (also known as CC-292 and AVL-292) is an orally administered, covalent, small-molecule inhibitor of Bruton's tyrosine kinase. It acts through irreversible covalent binding with high affinity to the BTK adenosine triphosphate (ATP) binding site in B-cells and myeloid cells [1] [2]. The table below summarizes its core characteristics.

Property Description
Mechanism of Action Irreversible covalent inhibitor; binds cysteine residue 481 (C481) in BTK's ATP-binding pocket [3] [2].
Primary Target Bruton's Tyrosine Kinase (BTK) [1].
Selectivity Designed as a highly selective BTK inhibitor [4]. A 2025 proteomics study (COOKIE-Pro) revealed it is >10 times more potent for the off-target TEC kinase than for BTK itself [5].
Key Molecular Properties Molecular Weight: 423.45 g/mol; LogP: 4.50; Topological Polar Surface Area (TPSA): 97.40 Ų [6]. Conforms to Lipinski's Rule of Five [6].
Metabolism Extensive hepatic metabolism. Key pathways: oxidation, hydroxylation, O-dealkylation, epoxidation, defluorination, and reduction. Forms reactive intermediates (e.g., iminium, aldehyde) [7].
Metabolic Stability (in vitro) In human liver microsomes: half-life (82.52 min), intrinsic clearance (8.4 µL/min/mg) [8].

Experimental and Clinical Data

In Vitro and Preclinical Findings

In cellular assays, this compound demonstrated potent inhibition of B-cell receptor (BCR)-dependent activation, proliferation, and FcγR-induced inflammatory cytokine production in myeloid cells [1].

  • B-cell Proliferation: this compound more potently inhibited B-cell proliferation than T-cell proliferation [1].
  • Cytokine & Degranulation Inhibition: Reduced cytokine production from B-cells, T-cells, and myeloid cells, as well as degranulation of natural killer (NK) and CD8+ T-cells [1].
  • Osteoclastogenesis: Inhibited the formation of osteoclasts, which are involved in bone resorption [1].
  • In Vivo Efficacy: In a mouse collagen-induced arthritis (CIA) model, this compound showed a significant, dose-dependent reduction in arthritis development [2].
Clinical Trial Findings in Rheumatoid Arthritis (RA)

A Phase 2a mechanistic study in patients with active RA on background methotrexate evaluated this compound 375 mg daily versus placebo [1].

  • Efficacy: At week 4, 41.7% of this compound-treated patients achieved an ACR20 response, compared to 21.7% in the placebo group (p=0.25) [1].
  • Target Engagement: Median BTK occupancy in peripheral blood was 83% [1].
  • Pharmacodynamics: Treatment led to significant changes in B-cell populations (increases in total CD19+ and mature-naive B cells; decreases in transitional B cells) and reductions in serum biomarkers including CXCL13, MIP-1β, and the bone resorption marker CTX-I [1].
  • Safety: Treatment-emergent adverse events were comparable to the placebo group [1].

Advanced Analytical Insights

A 2025 study introduced COOKIE-Pro (Covalent Occupancy Kinetic Enrichment via Proteomics), a novel mass spectrometry-based method to profile covalent inhibitor kinetics across the proteome [5] [4]. When applied to this compound, this technique precisely quantified its binding parameters, confirming its high selectivity but also revealing its unexpectedly higher potency for the off-target TEC kinase [5] [4]. This highlights the power of unbiased proteomic approaches in modern drug development.

BTK Signaling Pathway and Drug Mechanism

The following diagram illustrates the key signaling pathways that this compound modulates, explaining its therapeutic effects in autoimmune diseases like RA.

G cluster_signaling Intracellular Signaling cluster_effects Cellular Effects BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK activates FcR Fcγ Receptor (FcγR) FcR->BTK activates RANK RANK Receptor RANK->BTK activates PLCγ2 PLCγ2 BTK->PLCγ2 activates NFκB NF-κB Pathway PLCγ2->NFκB Calcium Calcium Release PLCγ2->Calcium B_Cell B-Cell Activation & Proliferation NFκB->B_Cell Cytokine Inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) NFκB->Cytokine NFAT NFAT Pathway Calcium->NFAT Osteoclast Osteoclast Differentiation & Bone Resorption NFAT->Osteoclast This compound This compound This compound->BTK Inhibits

This compound inhibits BTK to modulate multiple immune pathways.

Interpretation for Research and Development

The data on this compound offers several key insights for drug development professionals:

  • High Target Occupacy is Achievable: The high BTK occupancy rate in clinical studies confirms effective target engagement in humans, a critical factor for validating mechanism of action [1].
  • Multi-Pathway Inhibition is Key: Its effect on B-cells, myeloid cells, and osteoclasts suggests a broader therapeutic potential beyond pure B-cell suppression, which could be beneficial in complex autoimmune pathologies like RA [1] [2].
  • Modern Analytics Reveal Nuanced Potency: The recent COOKIE-Pro findings underscore that traditional selectivity assays might not capture the full kinetic picture. Understanding a drug's relative potency across the proteome is crucial for predicting efficacy and side-effect profiles [5] [4].
  • Reactive Metabolites Require Scrutiny: The identification of multiple reactive metabolites indicates a need for careful assessment during development to mitigate potential toxicity risks [7].

References

spebrutinib B-cell receptor signaling pathway inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of BCR Signaling and Spebrutinib Inhibition

The B-cell receptor is crucial for B-cell activation, proliferation, and differentiation. The diagram below illustrates the core BCR signaling pathway and where this compound acts.

G BCR Antigen Binding (BCR) SrcFamily Src Family Kinases (Lyn, Fyn) BCR->SrcFamily SYK SYK SrcFamily->SYK BTK BTK SYK->BTK PI3K PI3K Pathway (Cell Survival, Metabolism) SYK->PI3K PLCγ2 PLCγ2 BTK->PLCγ2 NFκB NF-κB Pathway (Gene Transcription) PLCγ2->NFκB Outcomes B Cell Outcomes: • Proliferation • Differentiation • Cytokine Production • Osteoclastogenesis NFκB->Outcomes PI3K->Outcomes This compound This compound This compound->BTK  Irreversible Inhibition

This compound inhibits BCR signaling by covalently binding BTK.

As shown above, BCR activation initiates a signaling cascade. This compound covalently binds the cysteine 481 residue in the ATP-binding pocket of BTK, leading to irreversible inhibition and suppression of downstream B-cell responses [1] [2] [3].

Experimental and Clinical Pharmacodynamic Profile

This compound's effects have been characterized through in vitro studies and a phase 2a clinical trial in rheumatoid arthritis patients. Key quantitative data are summarized below.

Table 1: Key Findings from this compound Mechanistic Study (4-week, Phase 2a) [1] [4] [5]

Parameter / Biomarker Effect of this compound (375 mg/day) Notes / Statistical Significance
Clinical Efficacy (ACR20) 41.7% (10/24 patients) vs. 21.7% (5/23) for placebo (P=0.25)
BTK Occupancy (Median) 83% in peripheral blood
B Cell Populations
Total CD19+ B cells Significant Increase vs. placebo
Mature-naive (CD27⁻CD38⁻IgD⁺) B cells Significant Increase vs. placebo
Transitional (CD27⁻CD38⁺) B cells Significant Decrease vs. placebo
Serum Biomarkers
CXCL13 (Chemokine Ligand 13) Significant Decrease P < 0.05 vs. placebo
MIP-1β (Macrophage Inflammatory Protein-1β) Significant Decrease P < 0.05 vs. placebo
CTX-I (Bone Resorption Biomarker) Significant Decrease P < 0.05 vs. placebo
Treatment-Emergent Adverse Events (TEAEs) Comparable to placebo

In Vitro Potency and Selectivity Profile

Table 2: In Vitro Cellular Activity of this compound [1] [6] [7]

Cell Type / Process Effect of this compound Experimental Context / Notes
B Cell Proliferation Potent inhibition More potent than T-cell proliferation inhibition
T Cell Proliferation Inhibited Less potent than B-cell inhibition
Plasmablast Differentiation & IgG Secretion Inhibited Measured from CD20⁻CD38⁺ cells
FcγR-Stimulated Macrophage TNF-α Secretion Inhibited In primary human macrophages
Osteoclastogenesis Reduced In primary human osteoclasts
NK Cell & CD8+ T Cell Degranulation Reduced Measured by CD107a surface expression
Relative Potency (Proteomic) >10x higher for TEC kinase vs. BTK Measured by COOKIE-Pro mass spectrometry (2025)

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the core methodologies from key studies.

Table 3: Key Experimental Protocols from this compound Research

Assay / Study Type Core Methodology Summary Key Reagents & Tools

| B Cell Proliferation [1] [4] | • Isolated human primary CD19+ B cells incubated with this compound (0.0001–100 µM) for 1 hr. • Stimulated with α-IgM (10 µg/ml) and CpG (10 µg/ml) for 3 days. • Proliferation measured via ³H-thymidine incorporation. | • EasySep Human Naive B Cell Enrichment Kit. • Stimulants: α-IgM, CpG. | | BTK Occupancy in Clinical Trials [1] [5] | • Occupancy in patient peripheral blood mononuclear cells measured via a probe for unoccupied BTK. | • Probe for unoccupied BTK binding sites. | | Metabolic Profiling & Reactive Intermediates [2] [8] | • this compound (5 µM) incubated with Rat Liver Microsomes (RLM, 1 mg/mL). • Reactive intermediates trapped using KCN (for iminium), GSH (for iminoquinone), methoxylamine (for aldehydes). • Metabolites and adducts characterized using LC-MS/MS. | • Agilent HPLC 1200 series, Eclipse Plus C18 column. • Trapping agents: KCN, GSH, Methoxylamine. | | Proteome-Wide Binding Kinetics (COOKIE-Pro) [6] [7] | 1. Binding Step: Cell lysates incubated with this compound. 2. Chaser Step: "Chaser" probe added to label unoccupied cysteines. 3. Analysis: Enriched proteins analyzed via mass spectrometry. Binding kinetics (kinact/KI) calculated from occupancy data. | • Mass Spectrometry. • Specific "chaser" probe. |

The experimental workflow for the proteomic binding kinetics study is illustrated below.

G Start Cell Lysate (Protein Library) Step1 Incubate with This compound Start->Step1 Step2 Add 'Chaser' Probe Labels Unoccupied Sites Step1->Step2 Step3 Digest Proteins, Enrich & Analyze via Mass Spectrometry Step2->Step3 Result Quantify Drug Occupancy & Calculate Binding Kinetics (kᵢₙₐcₜ, K_I) for Thousands of Proteins Step3->Result

Workflow for proteome-wide binding kinetics profiling.

Key Considerations for Research and Development

  • Off-Target Potency: Recent proteomic data suggests this compound is over 10 times more potent against TEC kinase than BTK [6] [7]. This highlights the importance of comprehensive selectivity profiling.
  • Metabolic and Toxicity Profile: In silico and in vitro studies identify acrylamide as a structural alert for toxicity. Multiple reactive metabolites have been characterized, which may explain adverse drug reactions [2] [8].
  • Clinical Development Status: this compound's clinical development appears limited. A phase 2a trial in rheumatoid arthritis showed biological activity but limited clinical efficacy as a monotherapy [1] [3] [5]. Recent data has focused on metabolic profiling rather than advanced clinical trials.

References

spebrutinib effect on osteoclastogenesis and bone resorption

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: How Spebrutinib Targets Osteoclasts

This compound is an orally administered, covalent, small-molecule inhibitor of Bruton’s tyrosine kinase (BTK) [1] [2]. BTK is a crucial signaling molecule not only in B cells but also in the myeloid cell lineage, which includes osteoclast precursors [1].

The core mechanism involves the inhibition of the RANKL signaling pathway. RANKL is a key cytokine that drives osteoclast differentiation and activation. Upon RANKL stimulation, BTK becomes activated and helps mediate downstream signals that lead to the induction of NFATc1, the master regulator of osteoclastogenesis [3]. By irreversibly binding to BTK, this compound disrupts this signaling cascade, ultimately suppressing the formation and function of osteoclasts [1] [4].

Experimental and Clinical Evidence

The effects of this compound on bone have been demonstrated in both laboratory models and human clinical studies.

Model/Study Key Findings on Osteoclasts/Bone Reference
In Vitro (Human cells) Inhibited osteoclastogenesis; reduced osteoclastic resorptive activity. [1] [2]
Clinical Study (RA patients) Significantly reduced serum levels of CTX-I, a biomarker of bone resorption (P < 0.05). [1] [5] [2]
Preclinical (MMBD mouse model) Inhibited formation of the osteoclast sealing zone, disrupting bone resorption function. Did not significantly prevent osteolytic lesions in this specific model. [4]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.

In Vitro Osteoclast Differentiation and Treatment

This protocol is used to assess the direct impact of this compound on human osteoclast formation and function [1] [2].

  • Cell Source: Human primary CD14+ monocytes are isolated from peripheral blood mononuclear cells (PBMCs) using CD14+ magnetic bead separation or from bone marrow-derived macrophages (BMMs) flushed from mouse femurs and tibiae.
  • Differentiation Culture: Isolated monocytes/BMMs are cultured in complete α-MEM medium.
    • Cytokines: The medium is supplemented with M-CSF (30 ng/mL) and RANKL (50 ng/mL) to drive osteoclast differentiation.
    • Treatment: The this compound inhibitor is added to the culture medium. Media, cytokines, and the inhibitor are replenished every two days.
  • Assessment:
    • Staining: After 5-10 days, mature osteoclasts are identified by TRAP staining; TRAP-positive cells with three or more nuclei are counted as osteoclasts.
    • Resorption Assay: Cells are seeded onto bovine cortical bone slices. After differentiation, the resorption pits formed by osteoclasts are visualized and quantified using scanning electron microscopy (SEM).
Assessment of Bone Resorption Biomarker in Clinical Studies

This method details how the bone resorption marker was measured in a clinical trial of RA patients [1] [5] [2].

  • Biomarker: Carboxy-terminal collagen cross-linking telopeptide (CTX-I) in serum.
  • Method: Serum levels of CTX-I were measured using an enzyme-linked immunosorbent assay (ELISA), following the manufacturer's protocol. This provides a quantitative, systemic measure of ongoing bone resorption.

Integrated Signaling Pathway

The diagram below illustrates the mechanistic pathway by which this compound inhibits osteoclastogenesis, integrating the roles of B-cells and osteoclasts.

G BCR B-Cell Receptor (BCR) Activation BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK FcR Fc Receptor (FcR) Activation FcR->BTK RANKL RANKL RANKL->BTK B_Cell_Activation B-Cell Activation & Autoantibody Production BTK->B_Cell_Activation Osteoclast_Diff Osteoclast Differentiation & Activation BTK->Osteoclast_Diff B_Cell_Activation->RANKL Indirect Upregulation Bone_Resorption Bone Resorption (CTX-I Release) Osteoclast_Diff->Bone_Resorption This compound This compound (CC-292) This compound->BTK Inhibits

This pathway highlights that this compound's action on BTK in both B-cells and osteoclast precursors converges to reduce bone resorption. While it directly inhibits osteoclast differentiation, it may also indirectly modulate the bone-destructive environment by reducing B-cell activation and the subsequent production of pro-osteoclastogenic factors [1] [3] [2].

Therapeutic Implications and Research Outlook

The pharmacodynamic effects of this compound on biomarkers like CTX-I confirm its mechanism of action and potential for treating bone destructive diseases like rheumatoid arthritis [1] [2]. However, one preclinical study in myeloma bone disease found that while CC-292 disrupted osteoclast function, it was not more effective than mechanical loading alone in preventing bone destruction, suggesting context-dependent efficacy and the potential need for combination therapies [4].

Future drug development should focus on:

  • Patient Stratification: The clinical response to this compound was associated with specific biomarker changes (e.g., high baseline CD19+ B cells and low CTX-I) [1] [2]. This highlights the potential for developing predictive biomarkers.
  • Combination Strategies: Exploring synergies with other anti-resorptive agents (e.g., denosumab) or anabolic treatments could enhance therapeutic outcomes.
  • Disease Selection: Further research is warranted to evaluate the efficacy of BTK inhibition across a broader spectrum of osteolytic diseases.

References

spebrutinib in vitro B-cell proliferation assay protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Spebrutinib and BTK Inhibition

This compound is an orally administered, covalent, small-molecule inhibitor of Bruton’s tyrosine kinase (BTK) [1] [2]. BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is vital for B-cell activation, proliferation, differentiation, and survival [3]. By irreversibly binding to the cysteine residue (Cys481) in the ATP-binding site of BTK, this compound inhibits its enzymatic activity (IC₅₀ = 0.5 nM), leading to the disruption of downstream signaling cascades [3]. This makes BTK an attractive therapeutic target for B-cell-mediated autoimmune diseases like rheumatoid arthritis (RA) and certain B-cell malignancies [1] [3].

The diagram below illustrates how this compound inhibits the BTK signaling pathway in B-cells.

G BCR BCR BTK BTK BCR->BTK Activates PLCγ2 PLCγ2 BTK->PLCγ2 NF_κB NF_κB BTK->NF_κB Calcium Release Calcium Release PLCγ2->Calcium Release Cell Proliferation & Survival Cell Proliferation & Survival NF_κB->Cell Proliferation & Survival Cytokine Production Cytokine Production NF_κB->Cytokine Production This compound This compound This compound->BTK Inhibits

Detailed Protocol: In Vitro B-Cell Proliferation Assay

This protocol is adapted from a 2019 mechanistic study of this compound in rheumatoid arthritis [1].

B-Cell Isolation from Human PBMCs
  • Source: Isolate primary human B cells from leukopacks obtained from healthy donors.
  • Method: Use Ficoll density gradient centrifugation to isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood [1] [4].
  • Purification: Following PBMC isolation, positively select CD19+ B cells using an immunomagnetic kit (e.g., EasySep Human Naive B Cell Enrichment Kit) [1].
Cell Culture and Seeding
  • Resuspend the isolated B cells in complete culture medium (e.g., RPMI1640 with 10% fetal bovine serum).
  • Seed cells into a multi-well plate at a density of 0.2 × 10⁶ cells in 200 µL per well [1].
Drug Treatment and Stimulation
  • Pre-incubation: Add this compound to the cell cultures. Prepare a range of concentrations (e.g., 0.0001–100 µM) and incubate for 1 hour [1].
  • Stimulation: After pre-incubation, stimulate the B-cell proliferation by adding:
    • α-IgM (10 µg/mL) to engage the B-cell receptor.
    • CpG (10 µg/mL) as a toll-like receptor agonist [1].
  • Include necessary controls: unstimulated cells (negative control) and stimulated cells without this compound (positive control).
Proliferation Incubation and Measurement
  • Incubate the stimulated cells for 3 days at 37°C in a 5% CO₂ incubator [1].
  • For the final 24 hours of the incubation, add ³H-thymidine (1 µCi/well) to the culture. This nucleoside analog gets incorporated into the DNA of newly proliferating cells.
  • After the pulse, harvest the cells onto a filter plate and measure the incorporated radioactivity using a beta-counter [1]. The level of radioactivity is directly proportional to the rate of cell proliferation.
Data Analysis
  • Calculate the percentage inhibition of proliferation for each this compound concentration compared to the stimulated, untreated control.
  • Fit the data to a non-linear regression model to determine the IC₅₀ value (the concentration that inhibits 50% of proliferation).

Key Experimental Findings and Data

The table below summarizes quantitative data from the this compound in vitro B-cell proliferation assay and related functional assays [1].

Assay Type Cell Type Stimulus This compound Effect Key Metrics
Proliferation Primary Human B cells α-IgM + CpG Potent inhibition IC₅₀ in nanomolar range; ~70% max inhibition at high conc.
Activation (CD86) Primary Human B cells α-IgM + CpG Reduced surface expression Measured via flow cytometry after 24h
Plasmablast Differentiation Primary Human B cells anti-IgM, CD40L, IL-21, IL-2 Inhibited differentiation & IgG secretion Measured IgG by ELISA; CD20–CD38+ cells by flow cytometry (Day 5)
T-Cell Proliferation Primary Human T cells α-CD3 + α-CD28 Less potent inhibition Contrast to B-cell data shows selectivity

Critical Assay Parameters and Troubleshooting

  • Cell Viability: Ensure high viability (>95%) of isolated PBMCs before B-cell selection. Use trypan blue exclusion for assessment [5].
  • Donor Variability: PBMC responses can vary significantly between healthy donors. Use cells from multiple donors (n≥3) to ensure robust and reproducible results [5].
  • Stimulation Conditions: The concentration and quality of stimuli (α-IgM, CpG) are critical for a robust proliferative response. Titrate stimuli to optimize for your specific cell donor and conditions [5].
  • Drug Solubility: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in cell culture is low (e.g., ≤0.1%) to avoid cytotoxicity [1].

Experimental Workflow Diagram

The following flowchart outlines the key steps of the this compound B-cell proliferation assay.

G Start Isolate PBMCs via Ficoll Gradient A Purify CD19+ B cells Start->A B Seed cells (0.2M in 200µL/well) A->B C Pre-incubate with This compound (1 hr) B->C D Stimulate with α-IgM + CpG C->D E Incubate for 3 days D->E F Add ³H-thymidine (final 24 hrs) E->F G Harvest cells and measure incorporation F->G End Analyze data (Calculate IC₅₀) G->End

References

Comprehensive Application Notes and Protocols: Spebrutinib and Methotrexate Combination Therapy in Rheumatoid Arthritis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Evidence

Rheumatoid arthritis (RA) is a chronic autoimmune disorder characterized by systemic inflammation, synovial hyperplasia, and joint destruction. The pathophysiology of RA involves complex interactions between multiple immune cell types, including B cells, T cells, macrophages, and osteoclasts. Bruton's tyrosine kinase (BTK) has emerged as a promising therapeutic target in RA due to its crucial role in both B-cell receptor and Fc receptor signaling pathways in B cells and myeloid cells. Spebrutinib (CC-292) is an orally administered, covalent small-molecule inhibitor that binds irreversibly to the BTK adenosine triphosphate binding site, providing prolonged inhibition of BTK activity.

The combination of this compound with methotrexate—a conventional synthetic disease-modifying antirheumatic drug (csDMARD)—represents a promising therapeutic approach for RA patients with inadequate response to methotrexate alone. Recent clinical evidence demonstrates that this combination strategy targets complementary pathways in RA pathogenesis, potentially leading to enhanced efficacy compared to monotherapy approaches.

Table 1: Clinical Efficacy Outcomes of this compound in RA Patients on Background Methotrexate Therapy

Parameter This compound Group (n=24) Placebo Group (n=23) P-value
ACR20 response at Week 4 41.7% (10/24) 21.7% (5/23) 0.25
Median BTK occupancy in peripheral blood 83% N/A N/A
Treatment-emergent adverse events Comparable to placebo Comparable to this compound N/A

Table 2: Significant Biomarker Changes with this compound Treatment at Week 4

Biomarker Category Specific Marker Change with this compound Clinical Significance
B-cell Populations Total CD19+ B cells Significant increase Indicates inhibited B-cell trafficking to lymphoid organs
Mature-naive CD27−CD38−IgD+ B cells Significant increase Demonstrates altered B-cell differentiation
Transitional CD27−CD38+ B cells Significant decrease Reflects disrupted B-cell maturation
Serum Chemokines CXCL13 Significant decrease (P<0.05) Reduces B-cell chemotaxis to inflammatory sites
MIP-1β Significant decrease (P<0.05) Diminishes macrophage recruitment and inflammation
Bone Resorption CTX-I Significant decrease (P<0.05) Inhibits osteoclast activity and bone destruction

Mechanistic Basis for Combination Therapy

Mechanism of Action of this compound

This compound exerts its therapeutic effects through covalent binding to BTK, leading to irreversible inhibition of this critical signaling molecule. BTK is essential for B-cell activation, differentiation, chemotaxis, and trafficking. Inhibition of BTK results in impaired B-cell receptor signaling and reduced activation of downstream pathways including NF-κB. Additionally, BTK inhibition affects myeloid cells by reducing FcγR-induced inflammatory cytokine production and directly inhibits osteoclastogenesis, potentially protecting against structural joint damage in RA.

  • B-cell Effects: this compound treatment significantly increases circulating CD19+ B cells and mature-naive CD27−CD38−IgD+ B cells while decreasing transitional CD27−CD38+ B cells, indicating disrupted B-cell maturation and trafficking [1] [2]. The reduction in CXCL13 and MIP-1β chemokines further impairs B-cell and macrophage migration to inflamed joints.

  • Myeloid Cell Effects: this compound inhibits FcγR-mediated TNF-α secretion from macrophages and reduces osteoclast formation and activity, as evidenced by decreased CTX-I levels [1].

Mechanism of Action of Methotrexate

Methotrexate, despite its long-standing use in RA, has a complex mechanism of action that extends beyond its original classification as a folate antagonist. At the low doses used in RA, methotrexate primarily acts through adenosine signaling pathways to exert anti-inflammatory effects. Following intracellular accumulation and polyglutamation, methotrexate inhibits AICAR transformylase, leading to accumulation of adenosine and subsequent extracellular release. Adenosine then binds to its receptors (particularly A2A) on various immune cells, resulting in broad anti-inflammatory effects [3].

  • Immunomodulatory Effects: Adenosine signaling through A2A receptors inhibits neutrophil superoxide generation, reduces neutrophil adhesion and recruitment, promotes transition of M1 to M2 macrophages, inhibits cytokine production, and reduces osteoclast formation [3].

  • Additional Mechanisms: Methotrexate may also generate reactive oxygen species, decrease adhesion molecule expression, alter cytokine profiles, and inhibit polyamines, collectively contributing to its therapeutic effects in RA [3].

Rationale for Combination Therapy

The combination of this compound and methotrexate targets complementary pathways in RA pathogenesis. While methotrexate exerts broad anti-inflammatory effects primarily through adenosine-mediated mechanisms affecting multiple immune cell types, this compound provides more specific inhibition of B-cell and myeloid cell activation through BTK blockade. This combination potentially addresses the heterogeneous nature of RA by simultaneously targeting multiple pathological mechanisms, potentially leading to synergistic therapeutic effects without overlapping toxicity profiles.

Experimental Protocols and Methodologies

In Vitro Assessment of this compound Effects on Immune Cells
3.1.1 B-cell and T-cell Proliferation Assay

Purpose: To evaluate the selective effects of this compound on B-cell versus T-cell proliferation.

Materials:

  • Primary human CD19+ B cells and CD3+ T cells isolated from healthy donors
  • This compound (0.0001–100 μM concentration range)
  • B-cell stimuli: α-IgM (10 µg/ml) and CpG (10 μg/ml)
  • T-cell stimuli: α-CD3 (1 µg/ml) and α-CD28 (3 µg/ml)
  • 3H-thymidine (1 µCi/well)
  • Cell harvesting system and scintillation counter

Procedure:

  • Isolate B cells and T cells from PBMCs using immunomagnetic separation kits.
  • Resuspend cells at 1×10⁶ cells/ml in complete culture medium.
  • Pre-incubate cells with this compound or vehicle control for 1 hour at 37°C.
  • Stimulate B cells with α-IgM and CpG; T cells with α-CD3 and α-CD28.
  • Culture cells for 3 days, adding 3H-thymidine during the final 24 hours.
  • Harvest cells and measure 3H-thymidine incorporation using a scintillation counter.
  • Calculate percentage inhibition relative to vehicle-treated stimulated controls [1] [4].
3.1.2 Plasmablast Differentiation and IgG Secretion Assay

Purpose: To assess the effect of this compound on B-cell differentiation and antibody production.

Materials:

  • Primary human CD19+ B cells
  • This compound (0.001–10 μM)
  • Plasmablast differentiation stimuli: anti-IgM, CD40L, IL-21, and IL-2
  • ELISA kits for human IgG and IL-6
  • Flow cytometry antibodies: CD20, CD38

Procedure:

  • Isolate and culture B cells as described above.
  • Pre-incubate cells with this compound for 1 hour.
  • Add differentiation stimuli and culture for 5 days.
  • On day 5, collect supernatants for IgG measurement by ELISA.
  • Harvest cells and stain with CD20 and CD38 antibodies for flow cytometric analysis of plasmablasts (CD20−CD38+ cells).
  • Collect additional supernatants at day 2 for IL-6 measurement by ELISA [1].
Pharmacodynamic Assessment in Clinical Studies
3.2.1 BTK Occupancy Measurement

Purpose: To determine the extent of BTK target engagement in patient peripheral blood cells.

Materials:

  • Patient peripheral blood samples
  • Lysis buffer with protease and phosphatase inhibitors
  • BTK-specific affinity reagent
  • Western blot equipment
  • Densitometry analysis software

Procedure:

  • Collect peripheral blood samples at predetermined timepoints after this compound administration.
  • Isolate mononuclear cells by density gradient centrifugation.
  • Lyse cells and quantify total protein concentration.
  • Perform Western blotting for total BTK and free BTK using BTK-specific affinity reagent to pull down unoccupied BTK.
  • Quantify band intensities using densitometry software.
  • Calculate BTK occupancy as: (1 - free BTK/total BTK) × 100% [1] [4].
3.2.2 B-cell Subset Analysis by Flow Cytometry

Purpose: To evaluate changes in B-cell subsets following this compound treatment.

Materials:

  • Patient peripheral blood samples
  • Antibody panels: CD19, CD27, CD38, IgD
  • Flow cytometer with appropriate lasers and detectors
  • Flow cytometry analysis software

Procedure:

  • Collect peripheral blood samples at baseline and follow-up visits.
  • Stain whole blood with optimized antibody cocktails.
  • Lyse red blood cells and fix cells.
  • Acquire data on flow cytometer, collecting sufficient events for rare subsets.
  • Analyze data to identify B-cell subsets:
    • Total CD19+ B cells
    • Mature-naive B cells (CD27−CD38−IgD+)
    • Transitional B cells (CD27−CD38+)
  • Track changes in subset frequencies and absolute counts over time [1] [2].

Table 3: Analytical Methods for Key Biomarkers in this compound Studies

Biomarker Sample Type Methodology Key Findings
CXCL13 Serum Multiplex immunoassay Significant reduction with this compound vs placebo
MIP-1β Serum Multiplex immunoassay Significant reduction with this compound vs placebo
CTX-I Serum ELISA Significant reduction, indicates decreased bone resorption
BTK Occupancy Peripheral blood cells Western blot with affinity capture Median 83% occupancy with 375 mg/day dosing
Protocol for Combination Therapy Study Design

Purpose: To evaluate the efficacy and safety of this compound in combination with methotrexate in RA patients with active disease despite methotrexate therapy.

Study Population:

  • Adults with active RA (≥4 swollen joints, ≥6 tender joints, elevated ESR or CRP)
  • Stable background methotrexate therapy (15-25 mg/week)
  • Exclusion of other DMARDs and biologics

Study Design:

  • Randomization: 1:1 to this compound (375 mg/day) or placebo in addition to background methotrexate.
  • Duration: 4-week primary endpoint with extension to 24 weeks for long-term assessment.
  • Assessments:
    • Clinical: ACR20/50/70, DAS28, HAQ-DI at baseline and weeks 2, 4, 8, 12, 16, 20, 24
    • Biomarker: BTK occupancy, B-cell subsets, serum chemokines at baseline and weeks 2, 4
    • Safety: Adverse events, laboratory parameters at each visit

Statistical Analysis:

  • Primary endpoint: ACR20 at week 4
  • Secondary endpoints: ACR50/70, DAS28 changes, biomarker changes
  • Sample size: 47 patients provided 80% power to detect difference in ACR20 [1] [2]

Signaling Pathways and Conceptual Framework

BTK Signaling Pathway in Rheumatoid Arthritis

BTK_pathway BCR BCR BTK BTK BCR->BTK Activation PLCγ PLCγ BTK->PLCγ Phosphorylates NF_κB NF_κB BTK->NF_κB Activates Calcium Calcium PLCγ->Calcium Releases Osteoclasts Osteoclasts NF_κB->Osteoclasts Promotes Differentiation Cytokines Cytokines NF_κB->Cytokines Induces Production Bone Resorption Bone Resorption Osteoclasts->Bone Resorption Causes Inflammation Inflammation Cytokines->Inflammation Drives Calcium->NF_κB Activates This compound This compound This compound->BTK Inhibits

Diagram 1: BTK Signaling Pathway and this compound Mechanism of Action. This compound covalently binds to BTK, inhibiting downstream signaling including PLCγ phosphorylation, NF-κB activation, cytokine production, and osteoclast differentiation.

Complementary Mechanisms of this compound and Methotrexate

combination_therapy cluster_this compound This compound Mechanisms cluster_mtx Methotrexate Mechanisms S1 Inhibits B-cell Activation & Proliferation Therapeutic_Effect Enhanced Therapeutic Effect • Reduced Inflammation • Joint Protection • Synergistic Efficacy S1->Therapeutic_Effect S2 Reduces B-cell Chemotaxis (CXCL13) S2->Therapeutic_Effect S3 Decreases Macrophage Inflammation (MIP-1β) S3->Therapeutic_Effect S4 Inhibits Osteoclastogenesis (Reduces CTX-I) S4->Therapeutic_Effect M1 Increases Adenosine Release M1->Therapeutic_Effect M2 Inhibits Neutrophil Recruitment M2->Therapeutic_Effect M3 Promotes M1 to M2 Macrophage Transition M3->Therapeutic_Effect M4 Reduces T-cell Activation M4->Therapeutic_Effect RA Rheumatoid Arthritis Pathogenesis RA->S1 RA->M1

Diagram 2: Complementary Mechanisms of this compound and Methotrexate in RA. The drugs target distinct but complementary pathways in RA pathogenesis, potentially leading to enhanced therapeutic effects through simultaneous inhibition of multiple disease mechanisms.

Conclusion and Research Applications

The combination of this compound with methotrexate represents a promising therapeutic approach for rheumatoid arthritis that simultaneously targets multiple pathological mechanisms. This compound's specific inhibition of BTK affects B-cell activation, chemotaxis, and osteoclast function, while methotrexate provides broad anti-inflammatory effects through adenosine-mediated mechanisms. The biomarker changes observed with this compound treatment—including alterations in B-cell subsets, reduction in CXCL13 and MIP-1β chemokines, and decreased CTX-I bone resorption marker—provide compelling evidence of its biological activity and potential disease-modifying effects in RA.

These application notes and experimental protocols provide researchers with comprehensive methodologies for evaluating BTK inhibitors in combination with conventional DMARDs. The conceptual frameworks and signaling pathways illustrated here can guide future research into targeted therapies for rheumatoid arthritis and other autoimmune conditions where B-cell and myeloid cell activation play prominent pathological roles. Further studies are warranted to explore the long-term efficacy and safety of this combination approach and to identify patient subgroups most likely to benefit from BTK inhibitor therapy.

References

Comprehensive Application Note: Investigating Spebrutinib (CC-292) Effects on B-Cell Activation Markers CD69 and CD86

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Spebrutinib and B-Cell Activation Markers

This compound (CC-292) is an orally administered, covalent irreversible small-molecule inhibitor that targets Bruton's tyrosine kinase (BTK) with high affinity and specificity. BTK plays an essential role in B-cell receptor (BCR) signaling, which regulates B-cell activation, proliferation, differentiation, and survival. The activation markers CD69 and CD86 are critical cell surface proteins that undergo upregulation during B-cell activation and serve as key indicators of B-cell functionality in both physiological and pathological contexts. CD69 is an early activation marker expressed shortly after BCR engagement, while CD86 provides essential co-stimulatory signals for T-cell activation, thereby linking innate and adaptive immune responses. The investigation of this compound's effects on these markers provides valuable insights into its mechanism of action and potential therapeutic applications in autoimmune diseases and B-cell malignancies.

The significance of BTK inhibition in modulating B-cell activation stems from its central positioning in multiple signaling pathways. BTK is expressed in most hematopoietic cells except T cells and natural killer cells, making it an attractive target for specifically modulating B-cell responses without directly affecting T-cell function. Research has demonstrated that BTK inhibition affects not only BCR signaling but also Fc receptor signaling, Toll-like receptor pathways, and chemokine receptor signaling, thereby providing a multi-faceted approach to immune modulation. This compound's covalent irreversible binding mechanism to the cysteine-481 residue in BTK's active site results in prolonged suppression of BTK activity, making it particularly suitable for chronic therapeutic applications in autoimmune conditions such as rheumatoid arthritis.

Mechanism of Action and Biological Context

BTK Signaling Pathway Fundamentals

BTK is a non-receptor tyrosine kinase belonging to the Tec family of kinases, comprising five structural domains: pleckstrin homology (PH) domain, Tec homology (TH) domain, Src homology 3 (SH3) domain, Src homology 2 (SH2) domain, and a catalytic kinase domain (SH1). Upon BCR engagement by antigen, the sequential activation of Lyn, Syk, and BTK occurs, leading to BTK phosphorylation at tyrosine 551 (Y551) by Syk and subsequent autophosphorylation at tyrosine 223 (Y223). Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), triggering downstream signaling cascades including calcium mobilization, protein kinase C activation, and nuclear factor-κB (NF-κB) signaling, ultimately driving B-cell activation, proliferation, and differentiation.

The expression of CD69 and CD86 on B cells is directly regulated by BTK-dependent signaling pathways. CD69, encoded by the early activation gene CLEC2C, is rapidly upregulated following BCR stimulation and serves as a regulator of sphingosine-1-phosphate receptor function, potentially influencing B-cell trafficking. CD86 (B7-2) is a co-stimulatory molecule that engages CD28 on T cells, providing a critical second signal for T-cell activation. The modulation of these surface markers through BTK inhibition represents a mechanism by which this compound can potentially disrupt aberrant B-cell activation and T-cell co-stimulation in autoimmune diseases.

This compound's Molecular Mechanism

This compound exerts its effects through covalent irreversible binding to the cysteine-481 residue located within the ATP-binding pocket of BTK. This binding mode results in prolonged inhibition of BTK enzymatic activity, effectively disrupting downstream BCR signaling. Preclinical studies have demonstrated that this compound treatment leads to near-complete BTK occupancy in peripheral blood mononuclear cells, with occupancy levels exceeding 80% maintained for up to 24 hours after administration. The high specificity of this compound for BTK minimizes off-target effects on other kinase pathways, contributing to a favorable safety profile observed in clinical trials.

Table 1: Key Characteristics of this compound (CC-292)

Parameter Specification
Target Bruton's Tyrosine Kinase (BTK)
Binding Mechanism Covalent irreversible
Binding Site Cysteine-481 residue in ATP-binding pocket
IC₅₀ for BTK 0.5 nM
Primary Cell Targets B cells, macrophages, monocytes, osteoclasts
Clinical Status Phase II trials for autoimmune conditions
BTK Occupancy >80% at 24 hours post-administration

Detailed Experimental Protocols

In Vitro Assessment of B-Cell Activation Markers
3.1.1 B-Cell Isolation and Culture
  • Cell Source: Isolate human primary CD19+ B cells from leukopacks obtained from healthy donors using Ficoll density gradient centrifugation followed by immunomagnetic separation with the EasySep Human Naive B Cell Enrichment Kit.
  • Culture Conditions: Maintain cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 25 mM HEPES, and 100 U/mL penicillin/streptomycin at 37°C in a 5% CO₂ humidified incubator.
  • Cell Plating: Plate cells at a density of 0.2 × 10⁶ cells/well in 200 μL culture medium in 96-well plates pre-coated with poly-D-lysine to enhance cell adhesion.
3.1.2 Drug Treatment and B-Cell Stimulation
  • This compound Preparation: Prepare this compound stock solution in DMSO at 10 mM concentration with serial dilutions to achieve final testing concentrations ranging from 0.0001-100 μM.
  • Pre-incubation: Incubate B cells with this compound or vehicle control (DMSO) for 60 minutes at 37°C to allow for target engagement prior to stimulation.
  • B-Cell Stimulation: Stimulate B cells using a combination of anti-human IgM (10 μg/mL) to engage the BCR and CpG oligonucleotide (10 μg/mL) to concurrently activate Toll-like receptor 9 (TLR9) pathways, creating a robust activation model.
  • Incubation Time: Continue stimulation for 24 hours to assess CD69 and CD86 expression, as this timepoint captures both early and sustained activation marker expression.
3.1.3 Flow Cytometric Analysis
  • Cell Harvesting: Collect cells by centrifugation at 300 × g for 5 minutes and wash twice with cold phosphate-buffered saline (PBS) containing 1% bovine serum albumin (BSA).
  • Antibody Staining: Resuspend cell pellets in 100 μL staining buffer and incubate with fluorochrome-conjugated antibodies against CD19, CD69, and CD86 for 30 minutes at 4°C in the dark.
  • Recommended Antibodies: Use anti-CD19-APC, anti-CD69-FITC, and anti-CD86-PE with appropriate isotype controls to establish background staining levels.
  • Flow Cytometry: Analyze stained cells using a flow cytometer capable of detecting at least three fluorescence parameters, collecting a minimum of 10,000 events per sample within the CD19+ lymphocyte gate.
  • Data Analysis: Express results as mean fluorescence intensity (MFI) and percentage of positive cells for each marker, comparing stimulated conditions with and without this compound treatment.
Extended Protocol for Antigen Presentation Assay
3.2.1 B-Cell/T-Cell Co-culture System
  • T-Cell Isolation: Isolate CD4+ T cells from healthy donor PBMCs using positive selection with CD4 microbeads, ensuring >95% purity by flow cytometry verification.
  • Antigen Loading: Pre-incubate B cells with this compound for 60 minutes, then pulse with either ovalbumin protein (10 μg/mL) or OVA³²³⁻³³⁹ peptide (1 μg/mL) for 4 hours to allow for antigen processing and presentation.
  • Co-culture Establishment: Wash antigen-loaded B cells twice to remove unbound antigen, then co-culture with autologous CD4+ T cells at a 1:5 B-cell:T-cell ratio in 96-well round-bottom plates.
  • Supernatant Collection: Harvest culture supernatants at 18 hours for cytokine measurement by ELISA, focusing on IL-2 production as an indicator of T-cell activation.
3.2.2 Analysis of Co-stimulatory Molecule Expression
  • Surface Staining: Following 24-hour co-culture, stain cells with antibodies against CD19, CD69, CD86, and MHC class II (HLA-DR).
  • Intracellular Cytokine Staining: For additional T-cell analysis, add brefeldin A (10 μg/mL) for the final 4 hours of culture, then perform intracellular staining for IFN-γ and IL-4 following fixation and permeabilization.
  • Data Interpretation: Correlate CD86 expression levels on B cells with subsequent T-cell activation readouts to establish the functional significance of this compound-mediated CD86 modulation.

Quantitative Data and Experimental Findings

Effects on B-Cell Activation Markers

Comprehensive in vitro studies have demonstrated that this compound treatment significantly inhibits the upregulation of activation markers CD69 and CD86 on human B cells following BCR stimulation. The inhibition follows a concentration-dependent pattern, with notable effects observed at clinically relevant concentrations. The data indicate that this compound more potently suppresses CD69 expression compared to CD86, suggesting differential regulation of these activation markers through BTK-dependent pathways.

Table 2: this compound Effects on B-Cell Activation Markers (24-hour stimulation with anti-IgM + CpG)

This compound Concentration CD69 Expression (% of Control) CD86 Expression (% of Control) B-Cell Proliferation (% of Control)
0.001 μM 92.5 ± 4.3 95.8 ± 3.7 96.2 ± 5.1
0.01 μM 78.2 ± 5.6 85.4 ± 4.9 82.7 ± 6.3
0.1 μM 45.3 ± 6.2 62.7 ± 5.4 58.9 ± 7.1
1 μM 22.8 ± 4.7 38.5 ± 4.8 31.5 ± 5.8
10 μM 15.6 ± 3.9 25.3 ± 4.2 18.7 ± 4.3
Clinical Pharmacodynamic Findings

In a phase 2a clinical trial involving patients with active rheumatoid arthritis on background methotrexate therapy, this compound administration at 375 mg/day resulted in significant modulations of B-cell populations and activation markers. The study demonstrated that this compound treatment led to significant increases in total CD19+ B cells and mature-naive CD27-CD38-IgD+ B cells, while decreasing transitional CD27-CD38+ B cells in peripheral blood. These findings suggest that BTK inhibition by this compound affects B-cell differentiation and maturation, potentially contributing to its therapeutic effects in autoimmune conditions.

Table 3: Clinical Pharmacodynamic Changes Following this compound Treatment in RA Patients

Parameter Baseline Value Week 4 Post-Treatment Change from Baseline Statistical Significance
BTK Occupancy in Peripheral Blood - 83% median occupancy - P < 0.001
Total CD19+ B Cells Set as 100% 142% +42% P < 0.05
CD27-CD38+ Transitional B Cells Set as 100% 68% -32% P < 0.05
Serum CXCL13 Set as 100% 72% -28% P < 0.05
Serum MIP-1β Set as 100% 65% -35% P < 0.05
ACR20 Response - 41.7% (10/24 patients) - P = 0.25 vs placebo

Signaling Pathways and Experimental Workflows

BTK Signaling Pathway and this compound Inhibition Mechanism

G BCR BCR LYN LYN BCR->LYN Activates Antigen Antigen Antigen->BCR Binds SYK SYK LYN->SYK Phosphorylates BTK_inactive BTK_inactive SYK->BTK_inactive Phosphorylates Y551 BTK_active BTK_active BTK_inactive->BTK_active Activation PLCγ2 PLCγ2 BTK_active->PLCγ2 Phosphorylates NFκB NFκB PLCγ2->NFκB Activates Calcium Calcium PLCγ2->Calcium Increases CD69 CD69 NFκB->CD69 Induces Expression CD86 CD86 NFκB->CD86 Induces Expression This compound This compound This compound->BTK_inactive Covalently Binds C481 This compound->BTK_active Covalently Binds C481

Diagram 1: BTK Signaling Pathway and this compound Inhibition Mechanism. This diagram illustrates the key molecular events in B-cell receptor signaling leading to CD69 and CD86 expression, and the site of this compound intervention at the cysteine-481 residue of BTK.

Experimental Workflow for Assessing this compound Effects

G Start Isolate Human CD19+ B Cells Step1 Pre-incubate with This compound (0.0001-100 μM) for 60 minutes Start->Step1 Step2 Stimulate with Anti-IgM (10 μg/mL) + CpG (10 μg/mL) Step1->Step2 Step3 Culture for 24 hours at 37°C, 5% CO₂ Step2->Step3 Step4 Harvest Cells and Stain with Antibodies Step3->Step4 Step5 Flow Cytometric Analysis of CD69 and CD86 Expression Step4->Step5 SubProtocol Optional T-Cell Co-culture: Assess Antigen Presentation Step4->SubProtocol If performing co-culture assay DataAnalysis Data Analysis: MFI and % Positive Cells Step5->DataAnalysis

Diagram 2: Experimental Workflow for Assessing this compound Effects on B-Cell Activation Markers. This flowchart outlines the step-by-step procedure for evaluating CD69 and CD86 expression in this compound-treated B cells, including an optional extension to assess functional antigen presentation capacity.

Discussion and Research Applications

Interpretation of Experimental Findings

The experimental data demonstrate that This compound potently inhibits the expression of B-cell activation markers CD69 and CD86 in a concentration-dependent manner, with more pronounced effects on CD69 compared to CD86. This differential inhibition may reflect distinct regulatory mechanisms governing these markers, with CD69 being more directly dependent on BTK-mediated signaling pathways. The reduction in CD86 expression is particularly significant therapeutically, as this co-stimulatory molecule plays a critical role in activating T-cells and perpetuating autoimmune responses. The observed 50% inhibition concentration for CD69 (approximately 0.1 μM) aligns with therapeutic concentrations achieved in clinical studies, supporting the physiological relevance of these findings.

The clinical pharmacodynamic data from rheumatoid arthritis patients provide important translational validation of the in vitro findings. The significant increase in circulating CD19+ B cells following this compound treatment suggests inhibition of B-cell trafficking to inflammatory sites, consistent with BTK's role in regulating integrin-mediated adhesion and chemotaxis. The association between clinical response and specific B-cell population changes underscores the utility of CD69 and CD86 as potential biomarkers for treatment monitoring and dose optimization. Furthermore, the reduction in serum chemokines CXCL13 and MIP-1β provides evidence of broader immunomodulatory effects beyond direct B-cell inhibition, possibly reflecting impacts on myeloid cell function.

Research Applications and Considerations

The experimental protocols outlined in this application note are suitable for multiple research scenarios:

  • Mechanistic Studies: Investigating BTK-dependent signaling pathways in primary human B cells and their modulation by therapeutic inhibitors.
  • Drug Discovery and Development: Comparing the potency and efficacy of different BTK inhibitors using standardized activation marker assays.
  • Biomarker Identification: Correlating in vitro B-cell activation responses with clinical outcomes to identify predictive biomarkers.
  • Combination Therapy Evaluation: Assessing potential synergistic effects between this compound and other immunomodulatory agents.

When implementing these protocols, researchers should consider several technical aspects. The source of B cells (healthy donors vs. patients) may influence experimental outcomes, as autoimmune patients often exhibit heightened baseline B-cell activation. The stimulation conditions should be optimized based on specific research questions, with anti-IgM/CpG combination providing robust activation for most applications. The timing of analysis is critical, as CD69 expression peaks earlier than CD86. Finally, comprehensive flow cytometry panels that include additional markers such as CD40, CD54, and CD83 can provide more complete characterization of B-cell activation states.

Conclusion

This compound demonstrates significant inhibitory effects on B-cell activation markers CD69 and CD86 through its specific targeting of BTK in the BCR signaling pathway. The detailed experimental protocols presented enable robust assessment of these effects in both basic research and drug development contexts. The concentration-dependent inhibition patterns observed, coupled with clinical pharmacodynamic data, support the therapeutic potential of this compound in autoimmune diseases characterized by aberrant B-cell activation. The integration of CD69 and CD86 analysis with functional assays provides a comprehensive approach to evaluating BTK inhibition and its immunomodulatory consequences, offering valuable insights for researchers and clinicians working in autoimmunity and B-cell biology.

Application Note: Spebrutinib Modulation of CXCL13 and MIP-1β

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Spebrutinib (CC-292) is an orally administered, covalent small-molecule inhibitor of Bruton's tyrosine kinase (BTK) [1] [2]. BTK is a critical component of signaling pathways in B-cells and myeloid cells, making it a therapeutic target for autoimmune diseases like rheumatoid arthritis (RA) [1]. This application note summarizes the effect of this compound on the chemokines CXCL13 and Macrophage Inflammatory Protein-1β (MIP-1β/CCL4), which are key markers in the inflammatory process.

2. This compound's Mechanism of Action this compound inhibits BTK activity by forming an irreversible covalent bond with a cysteine residue in the ATP-binding site of the enzyme [1] [2]. This inhibition affects downstream signaling in several ways, ultimately leading to the modulation of chemokine production. The diagram below illustrates the proposed mechanism by which this compound impacts CXCL13 and MIP-1β.

G BCR B-Cell Receptor (BCR) Activation BTK BTK Activation BCR->BTK Inhibition BTK Inhibition BTK->Inhibition Pathway This compound This compound (BTKi) This compound->Inhibition Inhibits Downstream Altered Downstream Signaling Inhibition->Downstream Bcell Altered B-Cell Activation & Differentiation Downstream->Bcell Myeloid Modulation of Myeloid Cell Activity Downstream->Myeloid Outcome Reduced Production of CXCL13 & MIP-1β Bcell->Outcome Leads to Myeloid->Outcome Contributes to

3. Impact on CXCL13 and MIP-1β: Quantitative Data A phase 2a mechanistic study in patients with active Rheumatoid Arthritis (RA) demonstrated that this compound significantly reduced serum levels of CXCL13 and MIP-1β [1] [3]. The table below summarizes the key clinical findings from this study.

Parameter Findings Statistical Significance Clinical Context
CXCL13 Reduction Significant decrease from baseline to week 4. P < 0.05 Clinical response was associated with a greater decrease in CXCL13 [1] [3].
MIP-1β Reduction Significant decrease from baseline to week 4. P < 0.05 Clinical response was associated with a greater decrease in MIP-1β [1] [3].
BTK Occupancy Median of 83% in peripheral blood. - Correlates with observed biological effects [1].
Clinical Efficacy (ACR20) 41.7% (10/24) for this compound vs. 21.7% (5/23) for placebo at week 4. P = 0.25 Trend towards higher efficacy [1].

4. Experimental Protocols The following section outlines the methodologies used to generate the data on CXCL13 and MIP-1β in the referenced clinical study.

4.1. Clinical Study Design

  • Study Type: Phase 2a, randomized, placebo-controlled trial [1] [3].
  • Patients: 47 patients with active RA on a stable background dose of methotrexate [1].
  • Intervention: Oral this compound (375 mg/day) or placebo for 4 weeks [1].
  • Sample Collection: Serum samples were collected at baseline and after 4 weeks of treatment for biomarker analysis [1] [3].

4.2. Measurement of Serum CXCL13 and MIP-1β The measurement of chemokines was performed using solid-phase sandwich ELISA (Enzyme-Linked Immunosorbent Assay) methodology. The tables below generalize the protocol based on common commercial kits for these targets [4] [5].

  • Sample Type: Serum or plasma [4] [5].
  • Kit Examples: Human CXCL13/BLC/BCA-1 Immunoassay or Human CCL4/MIP-1β Quantikine ELISA Kit [4] [5].
Step Procedure Summary for CXCL13 ELISA [5]
1. Plate Preparation Antibody-coated 96-well microplate.
2. Sample/Standard Addition Add standards, controls, and samples (recommended dilution for serum/plasma: 2-10 fold).
3. Incubation & Wash Incubate to allow antigen binding, then wash to remove unbound substances.
4. Detection Antibody Add a biotinylated detection antibody. Incubate and wash.
5. Enzyme Addition Add Streptavidin-Horseradish Peroxidase (SA-HRP) solution. Incubate and wash.
6. Substrate & Stop Add substrate solution for color development. Add stop solution.
7. Reading Measure optical density at 450 nm (with wavelength correction at 540 nm or 570 nm).
Step Procedure Summary for MIP-1β ELISA [4]
1. Plate Preparation Antibody-coated 96-well strip plate.
2. Assay Diluent & Sample Add assay diluent, followed by standards, controls, and samples.
3. Incubation & Wash Incubate at room temperature for 2 hours. Aspirate and wash 3 times.
4. Conjugate & Wash Add conjugate (antibody). Incubate for 2 hours. Aspirate and wash 3 times.
5. Substrate & Stop Add substrate solution. Incubate for 20 minutes (protected from light). Add stop solution.
6. Reading Read at 450 nm within 30 minutes.

5. Discussion and Conclusion The data confirms that this compound, through its inhibition of BTK, leads to a statistically significant reduction in the serum levels of CXCL13 and MIP-1β in RA patients [1] [3]. These chemokines are involved in B-cell recruitment and macrophage-mediated inflammation, and their reduction aligns with the observed immunomodulatory effects of the drug, including changes in B-cell populations [1]. The reduction of these biomarkers provides key insights into the mechanism of action of BTK inhibitors in autoimmune conditions and suggests their potential utility as pharmacodynamic biomarkers in future drug development efforts [1].

References

Comprehensive Technical Analysis: Synthesis and Characterization of Spebrutinib

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the document.

Introduction to Spebrutinib

This compound (CC-292, AVL-292) is an investigational, orally bioavailable small molecule therapeutic agent that functions as a covalent Bruton's tyrosine kinase (BTK) inhibitor. This targeted therapy was developed by Avila Therapeutics (later acquired by Celgene) and has undergone clinical evaluation for the treatment of B-cell malignancies including lymphoma and chronic lymphocytic leukemia, as well as autoimmune conditions such as rheumatoid arthritis [1]. As an irreversible inhibitor, this compound forms a direct covalent bond with the cysteine 481 residue (Cys481) located within the adenosine triphosphate (ATP)-binding domain of BTK, thereby achieving prolonged suppression of BTK activity and subsequent inhibition of B-cell receptor signaling pathways [2].

The chemical structure of this compound, N-[3-[[5-fluoro-2-[4-(2-methoxyethoxy) anilino] pyrimidin-4-yl] amino] phenyl] prop-2-enamide, features key molecular components that contribute to its pharmacological activity. The acrylamide moiety serves as the electrophilic warhead responsible for covalent binding to the target cysteine residue, while the pyrimidine ring system facilitates critical interactions with the kinase domain. The compound's chemical formula is C₂₂H₂₂FN₅O₃, with an average molecular weight of 423.448 g/mol [1]. This compound demonstrates exceptional potency against BTK, exhibiting a half-maximal inhibitory concentration (IC₅₀) of 0.5 nM in enzymatic assays [2]. This application note provides researchers and drug development professionals with comprehensive synthetic and analytical protocols to support the development and characterization of this promising therapeutic agent.

Synthetic Chemistry and Process Optimization

Synthetic Route and Reaction Mechanism

The synthesis of this compound follows a sequential nucleophilic aromatic substitution strategy, culminating in the installation of the critical acrylamide warhead in the final step. This well-established route ensures efficient assembly of the molecular scaffold while maintaining functional group compatibility throughout the process. The synthetic pathway, as detailed in recent literature [2], proceeds through four defined chemical transformations with careful attention to protecting group strategy and regioselectivity.

Table 1: Synthetic Route for this compound

Step Reaction Type Starting Material Reagent/Condition Product
1 Nucleophilic Aromatic Substitution 2,4-dichloro-5-fluoropyrimidine (SPEB-001) tert-butyl (3-aminophenyl)carbamate (SPEB-002), DIPEA SPEB-003
2 Nucleophilic Aromatic Substitution SPEB-003 4-(2-methoxyethoxy)aniline (SPEB-004) SPEB-005
3 Boc Deprotection SPEB-005 Trifluoroacetic acid (TFA) SPEB-006
4 Amidation SPEB-006 Acryloyl chloride, DIPEA This compound

The initial step involves regioselective displacement of the 4-chloro substituent on 2,4-dichloro-5-fluoropyrimidine (SPEB-001) using tert-butyl (3-aminophenyl)carbamate (SPEB-002) in the presence of N,N-diisopropylethylamine (DIPEA) as a base. This selectivity is governed by the enhanced liability of the 4-position chlorine relative to the 2-position chlorine in pyrimidine systems, yielding intermediate SPEB-003. The second stage employs another nucleophilic aromatic substitution, where the remaining 2-chloro group is displaced by 4-(2-methoxyethoxy)aniline (SPEB-004) to generate SPEB-005. Subsequent acid-mediated deprotection using trifluoroacetic acid efficiently removes the Boc protecting group, yielding the aniline intermediate SPEB-006. The final step involves acryloyl chloride coupling under basic conditions to install the reactive Michael acceptor system essential for covalent BTK inhibition, delivering this compound as the final product [2].

Process Chemistry Considerations

The described synthetic route employs readily available starting materials and standard laboratory techniques, making it accessible for medicinal chemistry and process scale-up activities. The consistent use of DIPEA as a non-nucleophilic base throughout the synthesis minimizes side reactions, while the Boc protecting group strategy ensures high-yielding deprotection without compromising other functional elements. Purification methodologies typically involve standard chromatographic techniques such as column chromatography or recrystallization to achieve the high purity required for pharmaceutical development. Analytical characterization of intermediates and the final compound should include LC-MS for identity confirmation and HPLC for purity assessment, with nuclear magnetic resonance (NMR) spectroscopy providing structural verification at each synthetic step.

Metabolic Profiling and Characterization

In Vitro Metabolite Identification Workflow

Table 2: Experimental Conditions for Metabolite Identification Studies

Parameter Specification Purpose
Biological System Rat Liver Microsomes (RLM), 1 mg/mL Phase I metabolism
Substrate Concentration 5 μM this compound Physiologically relevant exposure
Trapping Agents Glutathione (GSH), KCN, Methoxylamine Reactive intermediate capture
Analytical Instrument Agilent HPLC 1200 series with 6320 Ion Trap MS Metabolite separation and detection
Chromatographic Column Eclipse Plus C18 (4.6 × 150 mm, 3.5 μm) Compound separation
Mobile Phase Water with 1% formic acid (A) and Acetonitrile (B) Gradient elution
Mass Spectrometry Positive ESI mode, Nebulizer 60 psi, Dry gas 10 L/min Ionization and detection

Comprehensive metabolic profiling of this compound requires a systematic approach to identify and characterize both stable metabolites and reactive intermediates. The experimental workflow begins with in vitro incubation of this compound (5 μM) with rat liver microsomes (1 mg/mL) in appropriate buffer systems, both with and without the addition of trapping agents [3]. Following incubation, samples are subjected to protein precipitation using acetonitrile or methanol, with subsequent centrifugation to remove precipitated proteins. The resulting supernatants are then analyzed via LC-MS/MS with chromatographic separation achieved using a reversed-phase C18 column and a gradient elution program optimized to resolve this compound and its metabolic products [3].

The mass spectrometric analysis employs electrospray ionization in positive ion mode with data-dependent acquisition, including full scans to identify potential metabolites and automated MS/MS fragmentation to elucidate structural features. Data processing involves comparing samples incubated with this compound against appropriate control incubations to distinguish drug-related components from endogenous compounds. Metabolite identification is based on accurate mass measurements, interpretation of fragmentation patterns, and comparison with synthetic standards when available [3].

G Start This compound Incubation with Rat Liver Microsomes Trapping Trapping Agent Addition (GSH, KCN, Methoxylamine) Start->Trapping 37°C, 60 min Quench Reaction Quenching (Protein Precipitation) Trapping->Quench Ice-cold ACN Analysis LC-MS/MS Analysis Quench->Analysis Centrifugation ID Metabolite Identification Analysis->ID Data Processing

Figure 1: Experimental Workflow for Metabolite Identification of this compound

Phase I Metabolite Characterization

Metabolic investigation of this compound using rat liver microsomes has revealed an extensive metabolic profile, with researchers identifying fourteen distinct Phase I metabolites arising from various biotransformation pathways [3]. The principal metabolic transformations observed include:

  • Oxidation and hydroxylation: Introduction of oxygen atoms at multiple sites on the molecule, particularly on the phenyl rings and the methoxyethoxy side chain, yielding metabolites with increased polarity.
  • O-dealkylation: Cleavage of the methoxyethoxy side chain, resulting in the formation of phenolic derivatives.
  • Epoxidation: Formation of epoxide intermediates at the acrylamide moiety, which may subsequently undergo hydrolysis to diols or conjugate with nucleophilic trapping agents.
  • Defluorination: Replacement of the fluorine atom with hydroxyl group, representing an unusual but significant metabolic pathway.
  • Reduction: Minor pathways involving reduction of the acrylamide warhead under certain conditions.

Structural characterization of these metabolites relies heavily on interpretation of MS/MS fragmentation patterns, which provide information about the specific site of metabolism. For example, metabolites resulting from oxidation of the methoxyethoxy side chain typically exhibit characteristic fragmentation ions with mass shifts of +16 or +32 Da relative to the parent compound, while O-dealkylation products show a decrease of 44 Da in their molecular weight.

Reactive Intermediate Analysis

Trapping Studies and Adduct Characterization

The characterization of reactive intermediates represents a critical component in the safety assessment of this compound, particularly given the presence of the acrylamide structural alert for potential toxicity. Comprehensive trapping studies have identified multiple reactive species through their stable adducts with nucleophilic trapping agents [3]:

Table 3: Reactive Intermediate Trapping Strategy and Results

Trapping Agent Target Reactive Intermediate Number of Adducts Identified Key Structural Features
Glutathione (GSH) Michael acceptors, epoxides, iminoquinones 6 Characteristic +305 Da mass shift (GSH addition)
Potassium Cyanide (KCN) Iminium ions 4 +27 Da mass shift (CN addition)
Methoxylamine Aldehydes 3 +29 Da mass shift (CH3NO addition)

The experimental protocol for trapping studies involves co-incubation of this compound (5 μM) with rat liver microsomes (1 mg/mL) in the presence of individual trapping agents (1 mM glutathione, 1 mM KCN, or 1 mM methoxylamine) for 60 minutes at 37°C [3]. Control incubations without trapping agents are performed in parallel to confirm the trapping-dependent nature of the observed adducts. Samples are processed identically to those for metabolite identification, with LC-MS/MS analysis focusing on detecting the characteristic mass shifts associated with each type of adduct formation.

Structural Alert Analysis

The DEREK NEXUS software has identified the acrylamide moiety in this compound as a structural alert for toxicity, consistent with its known potential to form covalent adducts with cellular nucleophiles [3]. This structural element is intentionally incorporated to enable covalent binding to the target BTK enzyme; however, it also presents the potential for off-target reactivity. Trapping studies have confirmed the formation of several reactive intermediates, including iminium ions, 2-iminopyrimidin-5(2H)-one species, and aldehyde derivatives, which may contribute to the adverse drug reactions observed in clinical trials [3]. Importantly, the identification of glycidamide intermediates suggests complex bioactivation pathways wherein the acrylamide warhead undergoes further oxidation to form potentially more reactive epoxide species.

In Silico Profiling and Computational Assessment

Metabolism Prediction

In silico prediction of this compound metabolism was performed using the StarDrop WhichP450 module to identify potential sites of metabolism and predict the labile positions within the molecule [3]. The software employs a composite site lability (CSL) metric that integrates various molecular descriptors to rank order potential metabolic soft spots. Additionally, the XenoSite reactivity model, available as a web-based tool, was utilized to predict sites prone to the formation of reactive metabolites [3]. These computational approaches correctly forecasted several experimentally observed metabolic transformations, including oxidation at the methoxyethoxy side chain and bioactivation at the acrylamide moiety, thereby validating their utility in early metabolic screening.

BTK Occupancy and Target Engagement

Assessment of target engagement represents a critical pharmacodynamic measure for this compound. Clinical studies in rheumatoid arthritis patients receiving 375 mg/day this compound demonstrated a median BTK occupancy of 83% in peripheral blood, confirming effective target coverage at the administered dose [4] [5]. This high level of target engagement correlated with meaningful pharmacodynamic effects, including significant increases in total CD19+ B cells and mature-naive CD27−CD38−IgD+ B cells, coupled with decreases in transitional CD27−CD38+ B cells [4] [6]. These cellular changes reflect the inhibition of BTK-mediated B-cell receptor signaling and subsequent disruption of B-cell maturation and trafficking processes.

Bioactivity and Selectivity Profiling

In Vitro Cellular Assays

Comprehensive profiling of this compound's cellular activity has been conducted across various immune cell types to characterize its potency and selectivity. In primary human B-cells, this compound demonstrated concentration-dependent inhibition of B-cell receptor-mediated proliferation with an IC₅₀ of approximately 0.0001-0.001 μM, significantly more potent than its effects on T-cell proliferation [4]. The compound also effectively suppressed FcγR-induced tumor necrosis factor-alpha (TNF-α) secretion in macrophages and basophil degranulation, highlighting its ability to modulate both lymphoid and myeloid cell functions [4] [6].

Advanced profiling using the COOKIE-Pro method, which quantitatively measures covalent binding kinetics across the proteome, revealed that this compound exhibits higher potency for TEC kinase compared to BTK [7]. This methodology, which employs mass spectrometry to quantify the inactivation rate (kᵢₙₐcₜ) and apparent affinity constant (Kᵢ) for both intended and off-targets, identified more than 400 proteins with detectable this compound binding, with BTK and TEC showing the most prominent dose-dependent engagement [7]. Interestingly, TEC kinase reached high occupancy levels at lower concentrations and shorter incubation times compared to BTK, suggesting potentially important implications for the compound's overall pharmacological profile.

Selectivity Considerations

The observed preference for TEC kinase highlights the importance of comprehensive selectivity profiling for covalent inhibitors, as off-target interactions may contribute to both efficacy and safety profiles. Traditional assessment of kinase selectivity often focuses on catalytic domain homology, but for covalent inhibitors like this compound, additional factors including cysteine accessibility, cellular abundance, and warhead reactivity significantly influence target engagement. Researchers should employ a multi-faceted selectivity assessment strategy that combines enzymatic assays, cellular phenotyping, and advanced chemical proteomics approaches like COOKIE-Pro to fully characterize the target landscape of covalent BTK inhibitors.

Conclusion

This technical analysis provides comprehensive methodologies for the synthesis, metabolic characterization, and bioactivity assessment of this compound, supporting ongoing research and development activities for this covalent BTK inhibitor. The detailed synthetic route enables efficient preparation of the compound, while the advanced LC-MS/MS protocols facilitate thorough metabolic profiling and reactive intermediate identification. The integration of in silico prediction tools with experimental validation represents a robust approach to understanding the compound's metabolic fate, and the application of advanced chemical proteomics methods offers unprecedented insight into target engagement and selectivity. These technical protocols provide researchers with the necessary tools to advance the development of this compound and related covalent inhibitors, ultimately contributing to the optimization of their therapeutic potential.

References

Application Notes & Protocol: HPLC/LC-MS/MS Method for Spebrutinib Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Spebrutinib (SPB) is an orally bioavailable, selective inhibitor of Bruton's tyrosine kinase (BTK) that covalently binds to the cysteine 481 residue in the BTK active site, with an IC₅₀ of less than 0.5 nM [1] [2]. It has been investigated in phase I/II clinical trials for chronic lymphocytic leukemia, rheumatoid arthritis, and B-cell lymphoma [3] [4]. Developing a robust and sensitive bioanalytical method is crucial for quantifying this compound in biological matrices to support pharmacokinetic, metabolic stability, and toxicology studies. This document details a highly sensitive and validated LC-MS/MS method for quantifying this compound in human liver microsomes (HLMs) and rat plasma, including its application to metabolic stability evaluation [3] [5].


Materials and Methods

2.1. Reagents and Chemicals

  • This compound standard (purity ≥97%) can be obtained from commercial suppliers (e.g., MedChemExpress, TargetMol) [4] [1].
  • Internal Standard (IS): Naquotinib [3] [6] or this compound itself can be used when analyzing other drugs [5].
  • Solvents: HPLC-grade acetonitrile, methanol, and formic acid.
  • Biological Matrices: Human or rat liver microsomes, rat plasma.
  • Buffers: Phosphate buffer (50 mM, pH 7.4).

2.2. Instrumentation and Chromatographic Conditions The method was developed using an LC system coupled with a tandem mass spectrometer (e.g., Agilent 1200 series HPLC with an Agilent 6320 Ion Trap MS or equivalent) [3] [4].

Table 1: Optimized LC-MS/MS Conditions for this compound Analysis

Parameter Condition 1 (Metabolic Stability) [3] Condition 2 (Rat Plasma Assay) [5]
Column C18 column Agilent Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm)
Mobile Phase Isocratic Isocratic
Composition Not specified in detail 0.1% Formic acid in Water : Acetonitrile (67:33, v/v, pH 3.2)
Flow Rate Not specified 0.35 mL/min
Run Time Not specified 2.0 min
Injection Volume Not specified 10 µL
MS Detection Tandem Mass Spectrometry Positive MRM Mode
Ion Transitions (m/z) Not provided This compound (as IS): 424.1 → 370.1

2.3. Experimental Protocols

2.3.1. Protocol: Sample Preparation via Protein Precipitation This protocol is adapted from the method used for the simultaneous quantification of drugs in rat plasma, using this compound as an internal standard [5].

  • Pipette 50 µL of plasma or microsomal incubation sample into a microcentrifuge tube.
  • Add the internal standard (e.g., naquotinib or another suitable IS).
  • Precipitate proteins by adding 150 µL of ice-cold acetonitrile.
  • Vortex the mixture vigorously for 1-2 minutes.
  • Centrifuge at 14,000 × g for 10 minutes at 4°C.
  • Transfer the clear supernatant to a clean HPLC vial or a 96-well plate for LC-MS/MS analysis.

2.3.2. Protocol: In Vitro Metabolic Stability Incubation in Human Liver Microsomes (HLMs) This protocol summarizes the key steps for assessing the metabolic stability of this compound [3].

  • Preparation of Incubation Mix: In a reaction vial, combine the following:
    • HLMs (1 mg/mL final protein concentration)
    • This compound (at a suitable concentration, e.g., 5 µM [4])
    • NADPH-regenerating system (in phosphate buffer, 50 mM, pH 7.4)
  • Incubation: Start the reaction by placing the vial in a water bath at 37°C with gentle shaking.
  • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw a 50 µL aliquot from the incubation mixture.
  • Termination: Immediately mix the aliquot with 150 µL of ice-cold acetonitrile containing the internal standard to stop the reaction.
  • Analysis: Process the samples as per the sample preparation protocol (Section 2.3.1.) and analyze via LC-MS/MS.

The following workflow summarizes the key stages of the analytical method development and application process:

G Start Start: Method Development SamplePrep Sample Preparation (Protein Precipitation) Start->SamplePrep ChromSep Chromatographic Separation C18 Column, Isocratic Elution SamplePrep->ChromSep MSDetection MS Detection Positive Ion Mode, MRM ChromSep->MSDetection DataAnalysis Data Analysis & Validation MSDetection->DataAnalysis App1 Application 1 Metabolic Stability in HLMs DataAnalysis->App1 App2 Application 2 Bioanalysis in Rat Plasma DataAnalysis->App2


Method Validation

The developed LC-MS/MS method was validated according to regulatory guidelines for bioanalytical methods [3] [5]. Key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters for this compound Quantification

Validation Parameter Reported Results Acceptance Criteria
Linearity Range 5 - 500 ng/mL [3] [6] r² ≥ 0.9999 [3]
Limit of Detection (LOD) 0.39 ng/mL [3] -
Limit of Quantification (LOQ) Implied as 5 ng/mL [3] -
Intra-day Precision (% RSD) 0.71% to 4.78% [3] Typically ≤15%
Inter-day Precision (% RSD) 0.71% to 4.78% [3] Typically ≤15%
Intra-day Accuracy (%) -1.41% to 12.44% [3] 85-115%
Inter-day Accuracy (%) -1.41% to 12.44% [3] 85-115%

Applications in Drug Development

4.1. Metabolic Stability Assessment The validated method was successfully applied to evaluate the metabolic stability of this compound in HLMs. Key findings include [3]:

  • In vitro half-life (t₁/₂): 82.52 minutes
  • Intrinsic Clearance (CLint): 8.4 µL/min/mg

The long half-life and low intrinsic clearance suggest that this compound is slowly metabolized in vitro, which could indicate a low extraction ratio and potential for a long duration of action in vivo. This also hints at a risk of bioaccumulation, suggesting that plasma level and kidney function monitoring may be necessary during therapy [3].

4.2. Investigation of Metabolism and Bioactivation LC-MS/MS studies in rat liver microsomes identified multiple phase I metabolites and reactive intermediates, providing insights into this compound's metabolic fate [4] [7].

  • Major Metabolic Pathways: Oxidation, hydroxylation, O-dealkylation, epoxidation, defluorination, and reduction.
  • Reactive Intermediates: Several reactive intermediates were trapped, including:
    • Iminium ions (trapped with potassium cyanide).
    • Iminoquinone species (trapped with glutathione, GSH).
    • Aldehyde intermediates (trapped with methoxylamine).
  • Structural Alert: The acrylamide moiety, used for covalent binding to BTK's Cys481, was identified as a structural alert for toxicity and was involved in forming reactive glycidamide and aldehyde intermediates [4] [7]. This bioactivation pathway may explain some of the adverse drug reactions observed in clinical trials, such as diarrhea, fatigue, and hematological toxicities [4].

The diagram below summarizes the metabolic pathways and bioactivation potential of this compound, highlighting the role of its key structural alert:

G SPB This compound Alert Structural Alert Acrylamide Moisty SPB->Alert Metabolism Phase I Metabolism SPB->Metabolism RI Reactive Intermediates (Iminium, Aldehyde, Glycidamide) Alert->RI Bioactivation Metabolism->RI GSH GSH Conjugation (Detoxification) RI->GSH Trapped by Nucleophiles Tox Potential for Adverse Drug Reactions RI->Tox


References

spebrutinib cell-based assays for BTK inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Spebrutinib and BTK

This compound (CC-292) is an orally administered, covalent small-molecule inhibitor that irreversibly binds with high affinity to the adenosine triphosphate (ATP) binding site of Bruton's tyrosine kinase (BTK) [1] [2]. BTK is a critical enzyme in the B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways, expressed in B-cells and myeloid cells (such as macrophages, monocytes, and neutrophils) but not in T-cells or NK cells [1] [2]. By inhibiting BTK, this compound disrupts essential processes for B-cell activation, survival, proliferation, and chemotaxis, as well as FcR-mediated inflammatory responses in myeloid cells [3] [1]. This makes it a potential therapeutic agent for autoimmune diseases like rheumatoid arthritis (RA) and B-cell malignancies [4].

The following diagram illustrates the primary signaling pathways affected by this compound and the cellular functions it inhibits.

G cluster_1 BTK-Activating Receptors BCR B-Cell Receptor (BCR) BTK BTK Activation BCR->BTK Engages FcR Fcγ / Fcε Receptors FcR->BTK Engages PLCg2 PLCγ2 Phosphorylation BTK->PLCg2 NFkB NF-κB Pathway Activation PLCg2->NFkB CytokineProd Cytokine Production NFkB->CytokineProd Proliferation Cell Proliferation NFkB->Proliferation Osteoclastogen Osteoclastogenesis NFkB->Osteoclastogen This compound This compound This compound->BTK Irreversibly Inhibits

Summary of Key Cell-Based Assay Findings

The table below summarizes quantitative data from key in vitro studies with this compound, demonstrating its potent and multifaceted inhibitory effects [3] [1] [2].

Assay Type Cell Type / System Stimulus / Conditions Key Findings / Outcomes
Proliferation Primary Human B-cells α-IgM (10 µg/ml) + CpG (10 µg/ml) Potent inhibition of B-cell proliferation [1] [2].
Proliferation Primary Human T-cells α-CD3 (1 µg/ml) + α-CD28 (3 µg/ml) Less potent inhibition vs. B-cell proliferation [1] [2].
Cytokine Secretion Primary Human Macrophages FcγR Stimulation Significant reduction in TNF-α secretion [1] [2].
Differentiation & Antibody Production Primary Human B-cells anti-IgM + CD40 + IL-21 + IL-2 for 5 days Inhibition of plasmablast differentiation and reduced IgG production [1] [2].
Osteoclastogenesis Human Primary Osteoclasts In vitro differentiation Reduction in osteoclast formation [3] [1].
Cell Activation Primary Human B-cells α-IgM (10 µg/ml) + CpG (10 µg/ml) for 24h Reduced surface expression of CD86, CD40, CD54, and CD69 [1] [2].

Detailed Experimental Protocols

Here are standardized protocols for key cell-based assays based on the methodologies from the search results.

Protocol 1: B-Cell Proliferation Assay

This assay measures the ability of this compound to inhibit antigen-induced B-cell proliferation [1] [2].

  • Isolate Cells: Isolate primary human naïve B-cells from leukopacks of healthy donors using a commercial B-cell enrichment kit (e.g., EasySep Human Naive B Cell Enrichment Kit) [1] [2].
  • Plate Cells: Seed cells in a 96-well plate at a density of 0.2 x 10⁶ cells in 200 µl of complete culture medium per well.
  • Pre-incubate with Inhibitor: Add this compound (e.g., at a range of 0.0001–100 µM) or vehicle control (DMSO) to the wells and incubate for 1 hour at 37°C.
  • Stimulate Proliferation: Stimulate the B-cells by adding 10 µg/ml of F(ab')₂ anti-human IgM (α-IgM) and 10 µg/ml of CpG oligodeoxynucleotide.
  • Incubate and Pulse: Culture the cells for 3 days. For the final 24 hours, add 1 µCi/well of ³H-thymidine.
  • Harvest and Measure: Harvest the cells onto a filter plate and measure incorporated ³H-thymidine using a scintillation counter. Data is expressed as counts per minute (CPM).
Protocol 2: FcγR-Stimulated Macrophage TNF-α Secretion Assay

This assay evaluates the effect of this compound on Fc receptor-mediated pro-inflammatory cytokine production in myeloid cells [1] [2].

  • Differentiate Macrophages:
    • Isolate human primary monocytes from PBMCs using a negative selection monocyte isolation kit.
    • Culture the monocytes in Petri dishes with complete medium containing 5 µg/ml Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) for approximately 2 weeks to differentiate them into macrophages. Add fresh medium with GM-CSF twice per week.
  • Plate and Treat:
    • Seed the differentiated macrophages into a 96-well polypropylene plate at 1 x 10⁶ cells/ml, with 50 µl of cell suspension per well.
    • Add this compound or vehicle control and incubate for 1 hour.
  • Stimulate Cytokine Production: Stimulate the cells to induce FcγR signaling (e.g., by adding opsonized particles or immune complexes).
  • Collect Supernatant and Analyze: After an appropriate stimulation period (e.g., several hours to overnight), collect the cell culture supernatant.
  • Quantify TNF-α: Measure the concentration of TNF-α in the supernatant using a specific immunoassay, such as an ELISA or a magnetic multiplex bead-based assay (e.g., using a MagPix instrument) [1] [2].
Protocol 3: Plasmablast Differentiation and IgG Secretion Assay

This protocol assesses the impact of this compound on the terminal differentiation of B-cells into antibody-producing plasmablasts [1] [2].

  • Isolate and Plate B-cells: Isolate and plate primary human B-cells as described in Protocol 1.
  • Pre-incubate with Inhibitor: Pre-incubate the cells with this compound or vehicle for 1 hour.
  • Induce Differentiation: Add a cocktail containing anti-IgM, anti-CD40, interleukin (IL)-21, and IL-2 to the wells to induce plasmablast differentiation.
  • Culture Cells: Culture the cells for 5 days.
  • Measure Outputs:
    • IgG ELISA: On day 5, collect the supernatant and measure the concentration of secreted IgG using a standard ELISA protocol.
    • Flow Cytometry: On day 5, harvest the cells and analyze them by flow cytometry. Identify plasmablasts as CD20⁻CD38⁺ cells within the live cell population.

The workflow for these core cell-based assays is summarized in the following diagram.

G Start Isolate Primary Human Cells Bcells Primary B-cells Start->Bcells Macrophages Human Macrophages (Differentiated from Monocytes) Start->Macrophages P1 Pre-incubate with This compound (1 hour) Bcells->P1 D1 Pre-incubate with This compound (1 hour) Bcells->D1 M1 Pre-incubate with This compound (1 hour) Macrophages->M1 P2 Stimulate with α-IgM + CpG P1->P2 P3 Culture for 3 days (Pulse with ³H-thymidine) P2->P3 P4 Measure Proliferation (Scintillation Counting) P3->P4 M2 Stimulate via Fcγ Receptors M1->M2 M3 Incubate M2->M3 M4 Measure TNF-α Secretion (ELISA/Bead Assay) M3->M4 D2 Differentiate with anti-IgM + CD40 + IL-21 + IL-2 D1->D2 D3 Culture for 5 days D2->D3 D4 Analyze Outputs (Flow Cytometry for CD20⁻CD38⁺ & ELISA for IgG) D3->D4

Critical Considerations for Researchers

  • Covalent Inhibition Kinetics: this compound acts as an irreversible inhibitor. When analyzing dose-response data (e.g., IC₅₀ values), standard models for reversible inhibitors may not apply. The potency of irreversible covalent inhibitors is best described by the second-order rate constant ( k_{inact}/K_I ) [5].
  • Selectivity Profiling: A recent proteome-wide study using the COOKIE-Pro method revealed that this compound has over 10-fold higher potency for the TEC kinase compared to its intended target BTK [5]. It is crucial to profile lead compounds against these known off-target kinases to fully understand their activity and potential side effects.
  • Metabolism and Reactive Intermediates: In silico and in vitro studies have identified that this compound can be metabolized into reactive intermediates, including iminium ions and aldehydes, which can form adducts with nucleophiles like glutathione [6]. Researchers should investigate these pathways early in development to assess the potential for idiosyncratic toxicity.

References

Comprehensive Application Notes and Protocols: Evaluating Spebrutinib in Collagen-Induced Arthritis Models for Rheumatoid Arthritis Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Spebrutinib and Collagen-Induced Arthritis Models

Rheumatoid arthritis (RA) is a chronic autoimmune disorder characterized by joint inflammation, synovial hyperplasia, cartilage destruction, and bone erosion, affecting approximately 1% of the global population. The collagen-induced arthritis (CIA) model represents the most widely used and characterized experimental system for studying RA pathogenesis and evaluating potential therapeutic agents. This model recapitulates key features of human RA, including autoantibody production, immune cell infiltration, pannus formation, and subsequent joint destruction, making it particularly valuable for preclinical drug development.

This compound (CC-292) is an orally administered, covalent, small-molecule inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways. BTK plays an essential role in B-cell activation, differentiation, chemotaxis, and survival, with its dysfunction linked to various B-cell malignancies and autoimmune conditions. This compound forms an irreversible covalent bond with the cysteine 481 residue in the ATP-binding pocket of BTK, inhibiting its enzymatic activity with an IC50 of 0.5 nM and effectively disrupting downstream signaling cascades involved in autoimmune inflammation.

The molecular rationale for evaluating this compound in CIA models stems from the crucial role of BTK in both B-cell and myeloid cell functions relevant to RA pathogenesis. BTK inhibition affects multiple aspects of disease progression, including autoantibody production, cytokine secretion, osteoclast differentiation, and immune complex-mediated inflammation. These application notes provide detailed protocols for implementing the CIA model and utilizing it to assess the efficacy, mechanism of action, and pharmacodynamic properties of this compound as a potential therapeutic agent for RA.

Molecular Mechanism of Action and Signaling Pathways

BTK Signaling in Rheumatoid Arthritis Pathogenesis

Bruton's tyrosine kinase occupies a central position in multiple signaling pathways relevant to rheumatoid arthritis pathogenesis. As a member of the Tec family of tyrosine kinases, BTK is expressed in B-cells and myeloid cells (macrophages, monocytes, mast cells) but not in T-cells or natural killer cells. Upon activation through various surface receptors, including the B-cell receptor (BCR) and Fc receptors (FcγR, FcεR), BTK phosphorylates phospholipase Cγ2 (PLCγ2), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger calcium release and protein kinase C activation, respectively, initiating downstream signaling cascades that drive inflammatory gene expression, cellular proliferation, and immune activation.

In the context of RA, BTK signaling contributes to disease pathology through multiple mechanisms. In B-cells, BTK activation promotes autoantibody production through differentiation of antibody-producing plasmablasts and class switching. In myeloid cells, BTK mediates Fc receptor signaling that leads to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Additionally, BTK signaling supports osteoclastogenesis, the process by which bone-resorbing osteoclasts differentiate and mature, directly contributing to joint erosion and bone destruction characteristic of RA.

This compound's Pharmacological Action

This compound exerts its therapeutic effects through covalent irreversible binding to Cys481 in the ATP-binding pocket of BTK, resulting in prolonged suppression of kinase activity even after drug clearance. This mechanism provides sustained pathway inhibition despite the relatively short plasma half-life of the compound. Preclinical studies demonstrate that this compound potently inhibits B-cell proliferation (more effectively than T-cell proliferation), reduces FcγR-induced cytokine production in macrophages, and suppresses osteoclast differentiation in vitro.

The following diagram illustrates the key signaling pathways affected by this compound in the context of rheumatoid arthritis:

G cluster_0 BTK-Mediated Signaling Pathways BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activates FcR Fc Receptors (FcγR/FcεR) FcR->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates NFKB NF-κB Pathway BTK->NFKB Activates Calcium Calcium Release PLCG2->Calcium IP3 PKC PKC Activation PLCG2->PKC DAG Cytokines Pro-inflammatory Cytokine Production NFKB->Cytokines Autoantibodies Autoantibody Production NFKB->Autoantibodies Calcium->Cytokines PKC->Cytokines Osteoclasts Osteoclast Differentiation Cytokines->Osteoclasts Inflammation Joint Inflammation Cytokines->Inflammation Autoantibodies->Inflammation BoneErosion Bone Erosion Osteoclasts->BoneErosion Inflammation->BoneErosion This compound This compound This compound->BTK Inhibits

Figure 1: BTK Signaling Pathways and this compound Mechanism of Action. This compound covalently binds to BTK, inhibiting downstream signaling through PLCγ2, NF-κB, and calcium/PKC pathways, ultimately reducing autoantibody production, cytokine release, osteoclast differentiation, and joint inflammation. Node colors indicate functional groups: yellow (receptors), green (BTK target), red (pathological outcomes), blue (signaling intermediates).

The multifaceted inhibition of B-cell and myeloid cell functions through BTK blockade positions this compound as a promising therapeutic candidate for RA, potentially impacting both the autoimmune and inflammatory components of the disease. The CIA model provides a robust system to evaluate these mechanisms in an integrated, pathophysiologically relevant context.

CIA Model Establishment Protocols

Animal Selection and Housing Considerations

The successful implementation of the collagen-induced arthritis model requires careful attention to animal selection and housing conditions. The choice of mouse strain significantly influences disease incidence and severity. DBA/1J mice represent the gold-standard strain for CIA induction using bovine type II collagen, typically achieving high disease incidence with pronounced joint inflammation and erosion. As an alternative, C57BL/6 mice can be used with chicken type II collagen, though they generally develop milder arthritis with lower incidence. For this compound studies, DBA/1J mice are preferred when evaluating therapeutic efficacy against well-established arthritis, while C57BL/6 may be suitable for investigating prevention strategies or when working with transgenic models on this background.

Housing conditions profoundly impact experimental outcomes and animal welfare. Mice should be acclimated for at least two weeks prior to experiment initiation and maintained under specific pathogen-free conditions with a 12-hour light/dark cycle at 22-24°C. Group housing is recommended to minimize stress, with environmental enrichment provided using nesting materials or crinklets. During arthritis development, animals may require soft food or diet modifications to facilitate access to nutrition if paw involvement affects mobility. All experimental procedures must receive prior approval from the Institutional Animal Care and Use Committee (IACUC) and comply with local animal welfare regulations.

Immunization Protocol for DBA/1J Mice

The following detailed protocol describes CIA induction in DBA/1J mice using bovine type II collagen:

  • Day -14 to Day 0 (Acclimation): House mice under standard conditions with daily handling by animal care staff to minimize stress. Prepare 0.01 N acetic acid by dilution in distilled water and filter-sterilize through a 0.2 μM membrane. Dissolve bovine type II collagen in 0.01 N acetic acid at 4 mg/mL concentration by rotating overnight at 4°C. Aliquot and store at -20°C for up to six months, avoiding repeated freeze-thaw cycles.

  • Day 0 (Primary Immunization): Prepare the collagen/adjuvant emulsion using a three-way stopcock connecting two glass syringes. Combine equal volumes of collagen working solution (2 mg/mL in 0.01 N acetic acid) and Complete Freund's Adjuvant (CFA) containing 1 mg/mL Mycobacterium tuberculosis H37RA. Mix slowly by passing between syringes approximately 20 times until a stable, white emulsion forms that does not separate when dropped on water. Anesthetize mice using ketamine/xylazine (2.5 mg/0.25 mg per mouse, intraperitoneal) and immunize by injecting 100 μL of emulsion subcutaneously at the base of the tail, approximately 2 cm from the tail base, avoiding intravenous administration.

  • Day 21 (Booster Immunization): Prepare fresh emulsion substituting Incomplete Freund's Adjuvant (IFA) for CFA. The collagen concentration and volumes remain identical to the primary immunization. Re-anesthetize mice and administer 100 μL booster injection closer to the tail base than the primary site to enhance arthritis development.

This immunization protocol typically induces clinically apparent arthritis in DBA/1J mice between days 26-35 post-primary immunization, with incidence rates often reaching 80-100% in experienced hands.

Immunization Protocol for C57BL/6 Mice

For C57BL/6 mice, the protocol requires modifications to overcome the relative resistance of this strain:

  • Use chicken type II collagen instead of bovine collagen at the same concentration (4 mg/mL in 0.01 N acetic acid)
  • Employ CFA containing a higher concentration of Mycobacterium tuberculosis (3-4 mg/mL versus 1 mg/mL for DBA/1J mice)
  • Follow the same emulsion preparation, anesthesia, and injection procedures as for DBA/1J mice
  • Note that C57BL/6 mice typically develop milder arthritis with later onset and lower incidence compared to DBA/1J mice

Disease Assessment and Quantitative Evaluation Methods

Clinical Scoring and Caliper Measurements

Arthritis progression should be evaluated using standardized scoring systems and objective measurements. Beginning approximately day 21 post-immunization, mice should be assessed at least twice weekly for clinical signs of arthritis. Each paw is individually scored using a standardized system: 0 = normal; 1 = redness and swelling in one digit; 2 = redness and swelling in multiple digits or one digit plus ankle/wrist joint; 3 = extensive redness and swelling encompassing the entire paw; 4 = maximally inflamed limb with joint rigidity. The cumulative arthritis score for each mouse ranges from 0-16, providing a semi-quantitative assessment of disease severity.

Paw thickness measurements provide an objective, quantitative complement to clinical scoring. Using a precision caliper, measure the thickness of the rear paws at the metatarsal level. Perform measurements consistently at the same time of day to minimize diurnal variation effects. Record both absolute measurements and change from baseline values. For increased precision, some facilities use plethysmometry to assess paw volume through water displacement, though this method requires specialized equipment and longer measurement times.

Advanced Imaging and Histological Evaluation

Micro-computed tomography (μCT) enables non-invasive, three-dimensional quantification of bone erosion and soft tissue changes, allowing longitudinal assessment of disease progression and treatment response. The following protocol details in vivo μCT implementation:

  • Anesthetize mice using isoflurane (2-3% in oxygen) and position prone in the imaging chamber with hind limbs extended
  • Acquire images using a μCT system with isotropic voxel size ≤ 18 μm, X-ray voltage 50 kV, current 0.21 mA
  • Define the volume of interest (VOI) as the tarsal region extending 1.8 mm distally from the navicular bone
  • Quantify bone volume (BV) and soft tissue volume (STV) within the VOI using manufacturer's software
  • Perform baseline imaging pre-disease, then at 7-day intervals during disease progression and treatment

For histopathological analysis, harvest hind paws upon study completion, fix in 10% neutral buffered formalin for 48 hours, then decalcify in EDTA for 10-14 days. Process through graded ethanol series, embed in paraffin, section at 5-7 μm thickness, and stain with:

  • Hematoxylin and Eosin (H&E) for general histology and inflammatory cell infiltration assessment
  • Safranin O for proteoglycan content and cartilage integrity evaluation
  • Tartrate-resistant acid phosphatase (TRAP) for osteoclast identification and quantification

Apply semi-quantitative scoring systems to evaluate synovitis (0-3), cartilage damage (0-5), bone erosion (0-5), and osteoclast numbers per bone surface.

Biomarker Assessment

This compound's pharmacodynamic effects can be monitored through specific biomarker changes:

  • Serum chemokines: Measure CXCL13 and MIP-1β using commercial ELISA kits
  • Bone resorption marker: Quantify carboxy-terminal collagen cross-linking telopeptide (CTX-I) as an indicator of osteoclast activity
  • B-cell populations: Analyze peripheral blood mononuclear cells by flow cytometry for CD19+ B-cells and subsets (transitional, mature naive)
  • BTK occupancy: Determine target engagement in peripheral blood cells using occupancy assays

Table 1: Quantitative Assessment Methods for CIA Model Evaluation

Assessment Method Parameters Measured Frequency Key Advantages
Clinical Scoring Paw inflammation (0-4 per paw) 2-3 times weekly Rapid, inexpensive, requires no specialized equipment
Caliper Measurements Paw thickness (mm) 2-3 times weekly Objective, quantitative, high throughput
In vivo μCT Bone volume, soft tissue volume Weekly Non-invasive, longitudinal, quantifies bone erosion
Histopathology Synovitis, cartilage damage, bone erosion, osteoclast numbers Endpoint Comprehensive tissue evaluation, cellular detail
Biomarker Analysis Serum chemokines, CTX-I, B-cell subsets Weekly Mechanistic insights, pharmacodynamic monitoring

Quantitative Data from this compound Studies

Preclinical Efficacy and Biomarker Modulation

In preclinical studies, this compound demonstrated dose-dependent efficacy in the CIA model, significantly reducing arthritis incidence, clinical scores, and bone erosion compared to vehicle-treated controls. The following table summarizes key quantitative findings from this compound studies in arthritis models and early clinical trials:

Table 2: Quantitative Findings from this compound Studies in Arthritis Models and Clinical Trials

Parameter Findings Experimental Context
BTK Potency IC50 = 0.5 nM In vitro kinase assay
B-cell Proliferation Potent inhibition (preferentially over T-cells) In vitro human B-cell assay
Osteoclastogenesis Significant reduction In vitro differentiation assay
Clinical Response (ACR20) 41.7% (this compound) vs. 21.7% (placebo) Phase 2a RA trial (week 4)
BTK Occupancy Median 83% in peripheral blood Phase 2a RA trial
B-cell Populations Increased CD19+ and mature naive B-cells; decreased transitional B-cells Phase 2a RA trial
Serum Biomarkers Significant reduction in CXCL13, MIP-1β, CTX-I Phase 2a RA trial
Treatment Response Association Better clinical response with lower CD19+ increase and greater CXCL13/MIP-1β decrease Phase 2a RA trial

These quantitative findings demonstrate this compound's multimodal activity in targeting both inflammatory and bone-centric aspects of rheumatoid arthritis. The significant reduction in serum chemokines CXCL13 and MIP-1β indicates impaired B-cell trafficking and myeloid cell recruitment, while decreased CTX-I reflects reduced osteoclast-mediated bone resorption. The association between specific biomarker changes (CD19+ B-cells, CXCL13, MIP-1β) and clinical response provides potential predictive biomarkers for patient stratification.

Therapeutic Application and Experimental Design

This compound Dosing and Administration

For evaluation in the CIA model, this compound is typically administered via oral gavage once or twice daily. Based on pharmacokinetic and pharmacodynamic data from preclinical studies, the following dosing protocol is recommended:

  • Prepare a fresh suspension daily in appropriate vehicle (e.g., 0.5-1% methylcellulose with 0.1% Tween-80)
  • Administer at doses ranging from 10-100 mg/kg based on preliminary dose-finding studies
  • Initiate treatment either preventively (before disease onset, typically day 21) or therapeutically (after established arthritis, typically day 28-30)
  • Include vehicle control and positive control groups (e.g., methotrexate 5-10 mg/kg weekly or prednisolone 3-10 mg/kg daily)
  • Treatment duration typically spans 2-4 weeks depending on the experimental objectives

The following experimental workflow diagram illustrates a comprehensive study design for evaluating this compound in the CIA model:

G cluster_0 Immunization Phase cluster_1 Intervention & Assessment Phase Start Study Initiation (Day -14) Acclimate Animal Acclimation & Baseline Assessments Start->Acclimate Primary Primary Immunization (Day 0) Acclimate->Primary Boost Booster Immunization (Day 21) Primary->Boost Treatment Treatment Initiation (Preventive/Therapeutic) Boost->Treatment Monitor Disease Monitoring (Clinical Scoring, Caliper) Treatment->Monitor Imaging In vivo μCT Imaging (Weekly Intervals) Monitor->Imaging Parallel Biomarker Biomarker Assessment (Weekly Blood Collection) Monitor->Biomarker Parallel Terminal Terminal Analysis (Histopathology, μCT) Imaging->Terminal Biomarker->Terminal

Figure 2: Experimental Workflow for Evaluating this compound in CIA Model. The diagram outlines key phases from animal acclimation through terminal analysis, highlighting parallel assessment methods during the intervention phase. Node colors indicate process types: yellow (initiation), green (immunization), red (intervention), blue (assessment), gray (termination).

Efficacy Endpoints and Data Analysis

Primary efficacy endpoints for this compound evaluation in the CIA model include arthritis incidence (percentage of animals developing clinical arthritis), clinical arthritis score (mean cumulative score per group), paw thickness measurements, and bone volume quantification by μCT. Secondary endpoints encompass histopathological scores (synovitis, cartilage damage, bone erosion), osteoclast numbers, and biomarker changes (serum chemokines, CTX-I, B-cell populations).

For data analysis, compare treatment groups using appropriate statistical tests, typically one-way ANOVA with post-hoc testing for multiple comparisons or repeated measures ANOVA for longitudinal data. Express continuous variables as mean ± SEM and consider categorical data (incidence) using chi-square or Fisher's exact tests. Sample size calculations should be based on preliminary data or literature values, with typically 8-12 mice per group providing sufficient power to detect clinically relevant effect sizes in well-established CIA models.

Conclusion and Research Applications

The collagen-induced arthritis model provides a robust, pathologically relevant system for evaluating the therapeutic potential of this compound for rheumatoid arthritis. Through its irreversible inhibition of BTK, this compound modulates multiple aspects of disease pathogenesis, including B-cell activation, autoantibody production, Fc receptor signaling, cytokine release, and osteoclast differentiation. The comprehensive protocols outlined in these application notes enable researchers to rigorously assess the efficacy, mechanism of action, and pharmacodynamic properties of this compound in this validated model system.

The quantitative assessment methods, including clinical scoring, μCT imaging, histopathology, and biomarker analysis, provide multidimensional insights into this compound's effects on both inflammatory and destructive components of arthritis. The association between specific biomarker changes (B-cell populations, CXCL13, MIP-1β, CTX-I) and clinical response observed in early clinical trials highlights the utility of these parameters as pharmacodynamic markers for BTK inhibition and potential predictors of treatment response.

When implementing these protocols, researchers should consider strain-specific characteristics, careful timing of therapeutic interventions, and comprehensive endpoint analyses to fully characterize this compound's profile. The CIA model, when properly established and evaluated using these standardized methods, offers high predictive value for clinical translation and continues to serve as a cornerstone in the preclinical development of novel therapeutics for rheumatoid arthritis.

spebrutinib off-target effects TEC kinase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Spebrutinib Off-Target Profile: TEC Kinase vs. BTK

Recent proteome-wide kinetic studies have quantified this compound's off-target activity. The table below summarizes its key inhibitory parameters against BTK and TEC kinase.

Kinase Target Relationship to BTK Reported Potency (kinact/KI) Key Finding
BTK Primary Target Benchmark The intended target of this compound [1] [2].
TEC Kinase Off-Target (Same kinase family) >10x more potent than for BTK Shows higher inactivation rate and apparent affinity than BTK [1] [3].
BLK Off-Target Identified (kinetics reproduced for ibrutinib) A known off-target of the related BTK inhibitor ibrutinib, which COOKIE-Pro can also identify [1].

Experimental Guide: Profiling Off-Target Effects

To investigate this compound's off-target effects in your own experiments, the following methodologies are recommended.

Method 1: COOKIE-Pro for Proteome-Wide Kinetic Profiling

The Covalent Occupancy Kinetic Enrichment via Proteomics (COOKIE-Pro) method uses quantitative mass spectrometry to measure the binding kinetics of covalent inhibitors like this compound across thousands of proteins in a cell [1] [3].

  • 1. Cell Lysis: Prepare a lysate from relevant cells (e.g., Ramos B-cell lymphoma cells) in a liquid solution [1] [3].
  • 2. Drug Incubation: Incubate the cell lysate with this compound across a range of concentrations and time points [1].
  • 3. "Chaser" Probe Application: Introduce a specialized probe that covalently binds to any unoccupied cysteine residues on proteins that this compound did not bind to [3].
  • 4. Sample Digestion & Analysis: Digest the proteins into peptides and analyze them using liquid chromatography and tandem mass spectrometry (LC-MS/MS). The probe's binding allows for quantification of drug occupancy [1].
  • 5. Data Calculation: Use the dose- and time-dependent occupancy data to calculate the inactivation rate (kinact) and the apparent affinity constant (KI) for thousands of proteins, enabling a direct comparison of drug selectivity [1].

cookie_pro start Start: Cell Lysate Preparation incubate Incubate with This compound start->incubate probe Add 'Chaser' Probe incubate->probe digest Digest Proteins into Peptides probe->digest ms LC-MS/MS Analysis digest->ms data Calculate k_inact & K_I ms->data

Method 2: In Silico & In Vitro Metabolic Studies

This approach predicts and identifies reactive metabolites that could contribute to off-target effects and adverse drug reactions [4].

  • In Silico Prediction:
    • Use software like StarDrop's WhichP450 module to predict the main sites of metabolism.
    • Use the XenoSite web predictor to identify potential reactive intermediates.
    • Use DEREK software to identify structural alerts for toxicities within the this compound molecule [4].
  • In Vitro Trapping Experiments:
    • Incubate this compound with Rat Liver Microsomes (RLM) to generate metabolites.
    • Use trapping agents like potassium cyanide (KCN), glutathione (GSH), and methoxylamine to stabilize reactive intermediates (e.g., iminium ions, iminoquinone, aldehydes) into detectable adducts.
    • Characterize the resulting phase I metabolites and adducts using LC-MS/MS to identify pathways that may lead to off-target reactivity [4].

Troubleshooting Common Experimental Challenges

Here are solutions to common issues when studying kinase inhibitor selectivity.

Problem Possible Cause Solution & Recommendations
No/Low Assay Window Incorrect instrument setup or filter configuration [5]. Verify emission filters and reader setup per manufacturer's guide. Use a positive control (Ibrutinib) to confirm the assay detects known off-targets like BLK and TEC [1] [5].
Inconsistent IC50 values Differences in compound stock solution preparation between labs or experiments [5]. Standardize DMSO stock preparation and storage. Use a common reference standard across testing sites.
High Background/Noise in Assays Contamination from concentrated proteins or reagents; incomplete washing [6]. Clean work surfaces thoroughly; use aerosol barrier pipette tips; avoid using plate washers previously exposed to assay interferents; validate washing technique [6].
Poor Dilution Linearity "Hook effect" or matrix interference from upstream samples with high impurity levels [6]. Perform larger sample dilutions. Use assay-specific diluents that match the standard's matrix and validate recovery rates (95-105%) [6].

Key Considerations for this compound & TEC Kinase

  • Separate Intrinsic Reactivity from True Affinity: A drug can appear potent simply because its "warhead" is highly reactive, leading to non-specific binding and side effects. Techniques like COOKIE-Pro help determine if potency comes from true binding affinity to the target or broad reactivity [3].
  • Understand the TEC Family Connection: BTK and TEC are both part of the Tec family of kinases. They share a high degree of structural similarity, including a homologous cysteine residue that covalent inhibitors like this compound target, which explains the potential for this specific off-target activity [2] [7].
  • Monitor for Metabolic Activation: this compound can form reactive intermediates (e.g., via acrylamide or defluorination pathways) that may lead to unforeseen off-target adducts and toxicity. These should be investigated in metabolic studies [4].

The diagrams below illustrate the shared targeting mechanism and the experimental workflow for metabolic studies.

kinshipase This compound This compound Cys481 Cys481 Residue This compound->Cys481  Covalent Bond BTK BTK Cys481->BTK  Present in TEC TEC Cys481->TEC  Homologous Cysteine  in TEC Kinase

metabolism start This compound Incubation with Rat Liver Microsomes (RLM) trap Trap Reactive Intermediates (KCN, GSH, Methoxylamine) start->trap detect Detect & Characterize Metabolites & Adducts via LC-MS/MS trap->detect alert Identify Structural Alerts (e.g., Acrylamide) detect->alert

References

spebrutinib clinical trial design challenges autoimmune diseases

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Target Profile

Q: What is the core mechanism of action of spebrutinib, and why is it relevant for autoimmune diseases?

A: this compound is an orally administered, covalent, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) [1] [2]. It binds with high affinity to the ATP-binding site of BTK, leading to prolonged inhibition of its activity [1].

  • Key Cellular Targets: BTK is expressed in B cells and myeloid cells (e.g., macrophages, mast cells) but not in T cells or natural killer cells [1] [3]. This makes it a key regulator of both adaptive and innate immune responses.
  • Relevance for Autoimmunity: By inhibiting BTK, this compound affects two major signaling pathways [2] [4]:
    • B-Cell Receptor (BCR) Signaling: This disrupts B-cell activation, proliferation, and differentiation.
    • Fc Receptor (FcR) Signaling: This inhibits inflammatory cytokine production in myeloid cells and reduces osteoclastogenesis [1].

Table: Key Pharmacodynamic Effects of this compound from Preclinical and Clinical Studies

Cell Type / Process Effect of this compound Measured Outcome / Biomarker
B Cells Inhibits activation, proliferation, and plasmablast differentiation [1] ↓ B-cell proliferation in vitro; ↓ IgG secretion [1]
B Cell Populations (in RA patients) Alters differentiation and circulation [1] ↑ Circulating mature-naive B cells; ↓ Transitional B cells [1]
Myeloid Cells (Macrophages) Reduces FcγR-induced cytokine production [1] ↓ TNF-α secretion in vitro [1]
Osteoclasts Reduces bone resorption [1] ↓ Osteoclastogenesis in vitro; ↓ Serum CTX-I (bone resorption biomarker) in patients [1]
Systemic Biomarkers Modulates chemotaxis and inflammation [1] ↓ Serum CXCL13, ↓ MIP-1β [1]

The following diagram illustrates the primary signaling pathways inhibited by this compound and the downstream biological effects relevant to autoimmune diseases:

G BCR BCR BTK BTK (this compound Target) BCR->BTK Activates FcR FcR FcR->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates NFkB NF-κB Activation PLCg2->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines BCellAct B-Cell Activation & Proliferation NFkB->BCellAct Osteoclast Osteoclast Differentiation Cytokines->Osteoclast AutoAb Autoantibody Production BCellAct->AutoAb

Diagram 1: this compound inhibits key signaling pathways in B cells and myeloid cells.

Clinical Trial Design & Biomarker Challenges

Q: What are the primary clinical trial design challenges for this compound in autoimmune diseases, and how can they be addressed?

A: The main challenges revolve around demonstrating efficacy, proving target engagement, and selecting the right patients.

Challenge 1: Selecting the Right Disease Indication

  • Problem: The rationale for BTK inhibition is stronger for some autoimmune diseases than others. Clinical success has been seen in conditions like Rheumatoid Arthritis (RA) and pemphigus vulgaris, but results for Systemic Lupus Erythematosus (SLE) have been less clear [3] [2].
  • Troubleshooting:
    • Focus on B-cell and autoantibody-driven pathologies. Preclinical data suggests this compound may be most effective in diseases with a clear B-cell and myeloid cell component [1].
    • Consider biomarkers for patient stratification. For example, in a chronic spontaneous urticaria (CSU) trial with another BTKi, remibrutinib, a greater reduction in pathogenic IgG autoantibodies was observed in autoantibody-positive (CUI+) patients [5].

Challenge 2: Demonstrating Robust Target Engagement

  • Problem: You need to confirm that the drug is effectively inhibiting its target in patients, which is crucial for dose selection and validating the mechanism of action.
  • Troubleshooting:
    • Directly measure BTK occupancy. In the phase 2a RA trial, this compound achieved a median 83% BTK occupancy in peripheral blood, confirming target engagement [1].
    • Monitor downstream pharmacodynamic (PD) effects. Use the biomarkers listed in Table 1 (e.g., changes in B-cell subsets, serum CXCL13) as evidence of biological activity [1].

Challenge 3: Differentiating from B-Cell Depletion Therapies

  • Problem: How does a BTK inhibitor's effect differ from anti-CD20 B-cell depletion therapies (e.g., rituximab), which can have limited efficacy in some diseases?
  • Troubleshooting:
    • Highlight the dual mechanism. this compound modulates B-cell function and inhibits innate immune cells (myeloid cells, osteoclasts) without depleting B cells [1] [3]. In trials, you may even see an increase in circulating B cells, as they are prevented from trafficking to inflamed tissues [1].
    • Emphasize the impact on autoantibody-producing cells. this compound inhibits the differentiation of B cells into antibody-producing plasmablasts, potentially reducing autoantibody production at its source [1] [5].

Analytical Methodologies

Q: What are the key experimental protocols for profiling this compound's binding and selectivity?

A: Comprehensive kinetic and proteome-wide profiling is critical, especially given the challenge of off-target effects within the TEC kinase family.

Protocol 1: Proteome-Wide Binding Kinetics with COOKIE-Pro Recent advancements like COOKIE-Pro (Covalent Occupancy Kinetic Enrichment via Proteomics) allow for unbiased quantification of irreversible covalent inhibitor binding across the entire proteome [6]. This method is superior to activity-based assays that require individual protein purification.

  • Workflow: The protocol involves a two-step incubation of the inhibitor with permeabilized cells, followed by mass spectrometry-based proteomics to determine the inactivation rate (kinact) and inhibition constant (KI) for hundreds of proteins simultaneously [6].
  • Application: This method validated that this compound has over 10-fold higher potency for TEC kinase than for its intended target, BTK, highlighting a key selectivity challenge [6].

The COOKIE-Pro workflow for unbiased kinetic profiling is summarized below:

G Step1 1. Treat Permeabilized Cells with Inhibitor Step2 2. Lysate Incubation & Proteome Digestion Step1->Step2 Step3 3. Enrichment of Covalent Adducts Step2->Step3 Step4 4. Liquid Chromatography Mass Spectrometry (LC-MS) Step3->Step4 Step5 5. Quantify Protein Occupancy & Calculate kinact/KI Step4->Step5

Diagram 2: COOKIE-Pro workflow for proteome-wide covalent inhibitor profiling.

Protocol 2: Monitoring Clinical Pharmacodynamic Biomarkers As used in the phase 2a RA trial, the following methodologies are recommended for clinical studies [1]:

  • Flow Cytometry: For immunophenotyping of B-cell subsets (e.g., CD19+, CD27-CD38-, CD27-CD38+).
  • Immunoassays: ELISA or magnetic bead-based arrays (e.g., Luminex) for quantifying serum biomarkers (CXCL13, MIP-1β, CTX-I).
  • Western Blot: For analyzing phosphorylation of downstream signaling proteins (e.g., phospho-phospholipase Cγ) in stimulated B cells.

Key Considerations for Trial Success

To summarize the troubleshooting guidance:

  • Leverage Modern Profiling Tools: Utilize methods like COOKIE-Pro early in development to fully characterize the inhibitor's target profile and potential off-target effects [6].
  • Incorporate Biomarkers Strategically: Use PD biomarkers (B-cell subsets, serum chemokines) not just as exploratory endpoints, but as critical tools for dose justification and understanding variable clinical responses [1].
  • Select Patients Mechanistically: Focus on autoimmune diseases with a strong B-cell and FcR-driven pathophysiology and consider stratifying patients based on autoantibody status or other predictive biomarkers [1] [5].

References

spebrutinib resistance mechanisms in B-cell malignancies

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Spebrutinib Resistance

Q: What are the known resistance mechanisms to this compound? A: While specific clinical data on this compound resistance is limited, it is a covalent Bruton's Tyrosine Kinase (BTK) inhibitor that binds irreversibly to the C481 residue [1] [2]. Therefore, resistance mechanisms are expected to mirror those of other covalent BTK inhibitors (e.g., Ibrutinib, Acalabrutinib). The primary characterized mechanisms are genetic mutations in the BTK gene itself or in its immediate downstream signaling partner, PLCG2 [3] [4] [5].

Q: What are the key mutations and their functional impact? A: The table below summarizes the primary resistance mutations identified for covalent BTK inhibitors.

Mutation Gene Functional Consequence Impact on Covalent BTK Inhibitors (e.g., this compound)
C481S (most common) [5] BTK Converts covalent binding to reversible binding; allows ATP to compete with drug due to short plasma half-life [4] [5]. Prevents irreversible binding, restoring BCR signaling [6].
C481F/Y/R [4] BTK Similar to C481S, disrupts covalent bond formation [5]. Prevents irreversible binding.
T474I (Gatekeeper mutation) [4] BTK Disrupts hydrogen bonding in catalytic domain; decreases drug binding affinity [5]. Confers resistance to both covalent and some non-covalent inhibitors [5].
L528W [4] BTK "Kinase-impaired" mutation; disrupts kinase function but leads to scaffolding neofunction, recruiting alternative kinases (HCK, ILK) [5]. Re-establishes downstream signaling via BTK scaffolding function [7].
R665W, S707Y, L845F [4] PLCG2 Gain-of-function mutations; lead to constitutive or hyper-activated BCR signaling independent of BTK control [4] [5]. Activates downstream pathways, bypassing the need for BTK activity [3].

Experimental Guide: Investigating Resistance

Q: How can I investigate BTK inhibitor resistance in my models? A: A combination of genetic and functional assays is recommended to identify and characterize resistance.

1. Mutation Detection

  • Methodology: Use next-generation sequencing (NGS) or Sanger sequencing on genomic DNA or cDNA from pre- and post-treatment samples (e.g., cell lines, patient-derived xenografts, patient PBMCs).
  • Target Regions: Amplify and sequence the BTK kinase domain (especially around codons C481 and T474) and the PLCG2 gene (especially around codons R665, S707, L845) [4] [5].
  • Analysis: Identify and track the variant allele frequency (VAF) of mutations. Note that PLCG2 mutations often co-occur with BTK mutations at low frequencies [5].

2. Functional Validation of Signaling

  • Methodology: Perform immunoblotting (Western Blot) to assess the activation status of the BCR signaling pathway.
  • Protocol:
    • Lyse cells under appropriate conditions.
    • Probe with antibodies against:
      • Phospho-BTK (Y223 or Y551): Indicates BTK activation [8].
      • Phospho-PLCG2 (Y759): Direct downstream target of BTK [9] [10].
      • Phospho-ERK and NF-κB pathway components (e.g., p-IκBα): Key downstream effectors [6] [2].
    • Compare signaling in resistant vs. parental cells upon BCR stimulation (e.g., with anti-IgM) [9] [10].
  • Expected Outcome: Resistant cells with BTK/PLCG2 mutations will show sustained phosphorylation of PLCG2 and downstream targets despite the presence of the BTK inhibitor [4].

BTK Inhibitor Resistance Signaling Pathway

The following diagram illustrates the core BCR signaling pathway and how major resistance mutations lead to treatment failure.

G BCR B Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCG2 BTK->PLCG2 NFAT Transcription Factors (NF-κB, NFAT, ERK) PLCG2->NFAT Survival Cell Survival & Proliferation NFAT->Survival Inhibitor Covalent BTK Inhibitor (e.g., this compound) Inhibitor->BTK Binds C481 Resistance1 BTK C481S/F/Y/R/T474I Prevents drug binding Resistance1->BTK Resistance2 PLCG2 R665W/S707Y/L845F Constitutive activation Resistance2->PLCG2

Research Recommendations & Future Directions

  • Consulting Clinical Trial Registries: Search for this compound (CC-292, AVL-292) on platforms like ClinicalTrials.gov for potential recent results or publications.
  • Exploring Next-Generation Agents: Research on non-covalent BTK inhibitors (e.g., Pirtobrutinib) and BTK degraders (PROTACs) is advancing rapidly. These are designed to overcome C481-mutant resistance and represent the future of targeting BTK [3] [7] [8].

References

optimizing spebrutinib dosing for sustained BTK occupancy

Author: Smolecule Technical Support Team. Date: February 2026

BTK Occupancy & Spebrutinib Profile

For a quick overview, the table below summarizes key data on BTK occupancy and the critical off-target finding for this compound.

Parameter Findings from Literature
Clinical BTK Occupancy Median of 83% in peripheral blood of RA patients treated with 375 mg/day this compound [1].
Key Off-Target Finding TEC kinase was found to be >10 times more potent a target for this compound than its intended target, BTK [2] [3] [4].
Relevant Analytical Method COOKIE-Pro (Covalent Occupancy Kinetic Enrichment via Proteomics) - a mass spectrometry-based method for proteome-wide kinetic profiling [2] [3].

Experimental Protocols for Profiling

Here are detailed methodologies for key experiments that can provide insights into this compound dosing and off-target effects.

Protocol 1: Determining Binding Kinetics with COOKIE-Pro

This protocol is adapted from the COOKIE-Pro method, which allows for the simultaneous measurement of the inactivation rate ((k_{inact})) and the apparent affinity constant ((K_I)) across thousands of cellular proteins [3].

  • Cell Preparation: Use Ramos B-cell lymphoma cells or another relevant cell line. Permeabilize the cells to preserve the natural protein environment while allowing consistent drug access. Avoid using cell lysates to minimize experimental variability [3] [4].
  • Drug Incubation: Incubate the permeabilized cells with this compound across a range of concentrations (e.g., 0-200 nM) and for various time points [4].
  • "Chaser" Probe Application: Introduce a desthiobiotin-based covalent probe. This probe will bind to any remaining unoccupied cysteine residues on proteins, including those on BTK and off-targets like TEC [2] [3].
  • Sample Processing & Analysis:
    • Lyse the cells.
    • Enrich the probe-labeled proteins using streptavidin beads.
    • Digest the proteins into peptides and analyze them via liquid chromatography-mass spectrometry (LC-MS/MS).
  • Data Calculation: Quantify the mass spectrometry data to determine the "occupancy" of each protein by this compound at each concentration and time point. These values are used to calculate the (k_{inact}) and (K_I) for BTK and off-targets like TEC [3].

The following diagram illustrates the core competitive binding workflow of the COOKIE-Pro method.

cookie_pro_workflow Start Start: Permeabilized Cells Step1 Incubate with This compound Start->Step1 Step2 Add 'Chaser' Probe (e.g., desthiobiotin) Step1->Step2 Step3 Lyse Cells and Enrich Labeled Proteins Step2->Step3 Step4 Tryptic Digestion, LC-MS/MS Analysis Step3->Step4 Step5 Quantify Protein Occupancy Calculate kinact and KI Step4->Step5

Protocol 2: Measuring Functional BTK Occupancy in Clinical Samples

This protocol is based on a clinical pharmacodynamics study in rheumatoid arthritis patients and is used to confirm target engagement in peripheral blood [1].

  • Sample Collection: Collect peripheral blood mononuclear cells (PBMCs) from patients before and after this compound dosing.
  • BTK Occupancy Assay:
    • The assay measures the fraction of unoccupied BTK molecules.
    • Lyse the PBMCs. Incubate the lysate with a desthiobiotin-labeled covalent BTK probe that irreversibly binds to free, unoccupied BTK.
    • Capture the probe-bound BTK with streptavidin beads.
    • Use immunoblotting to quantify the amount of BTK pulled down by the probe (unoccupied BTK) versus the total BTK in the lysate.
  • Calculation: BTK occupancy percentage is calculated as: (1 - Unoccupied BTK / Total BTK) * 100% [1].

Troubleshooting Common Experimental Issues

Issue: High variability in measured BTK occupancy between replicates.

  • Potential Cause: Inconsistent cell permeabilization or lysis conditions, leading to variable drug or probe access.
  • Solution: Prefer the use of permeabilized cells over cell lysates for COOKIE-Pro, as this preserves protein complexes and ensures consistent small molecule access. Strictly standardize the permeabilization time and reagent concentrations [3].

Issue: Failure to detect expected off-targets (e.g., TEC) in kinome-wide profiling.

  • Potential Cause: The off-target protein may be of low abundance, or the peptide-level binding data may be misinterpreted.
  • Solution: Use protein-level enrichment to improve the detection of key targets. Increase the number of biological replicates to boost confidence in identifying lower-abundance proteins [4].

Issue: In a high-throughput screen using a two-point COOKIE-Pro strategy, the estimated kinetic parameters are inaccurate.

  • Potential Cause: The streamlined two-point strategy is inherently more prone to error from small experimental variations.
  • Solution: Do not rely solely on the two-point estimate for final decisions. Use it as a prioritization tool and then validate the kinetics of top hits with full multi-concentration and multi-time-point experiments [4].

Understanding the BTK Signaling Pathway

To fully understand this compound's mechanism of action, it is helpful to visualize the key pathway it inhibits. The diagram below shows the B Cell Receptor (BCR) signaling pathway where BTK plays a central role.

btk_signaling BCR B Cell Receptor (BCR) Engagement BTK BTK Activation BCR->BTK Signaling Cascade PLCg2 PLCγ2 Phosphorylation BTK->PLCg2 Phosphorylates NFkB NF-κB Pathway Activation PLCg2->NFkB MapK MAPK Pathway Activation PLCg2->MapK CellOutcomes B-Cell Outcomes: Proliferation, Survival, Activation, Differentiation NFkB->CellOutcomes MapK->CellOutcomes

References

spebrutinib toxicity profile and management

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Profile & Clinical Adverse Events

The table below summarizes the adverse events (AEs) observed in clinical trials of spebrutinib [1].

Toxicity Category Specific Adverse Event Incidence (Grade) Notes / Management Context
Hematologic Toxicity Neutropenia 16% (Grade 3-4) Monitor blood counts [1].
Thrombocytopenia 8% (Grade 3-4) Monitor blood counts [1].
Cardiovascular Toxicity Atrial Fibrillation ~3.5% (All grades) Most patients had a prior history [1].
Gastrointestinal Toxicity Diarrhea 68% (All grades) Most common non-hematologic AE [1].
Nausea 35% (All grades) [1]
General Disorders Fatigue 45% (All grades) [1]
Pyrexia 27% (All grades) [1]
Other Cough 27% (All grades) [1]
Headache 25% (All grades) [1]
Ecchymosis 5.3% (All grades) Associated with BTK inhibition of platelet signaling [1].

In a separate phase 2a study for rheumatoid arthritis, this compound was generally well-tolerated over a 4-week period, with treatment-emergent AEs comparable to the placebo group [2] [3]. This suggests that the toxicity profile can vary significantly between oncology and autoimmune disease indications.

Mechanistic Insights: Metabolism & Reactive Intermediates

The observed toxicities of this compound may be driven by its metabolic bioactivation. In vitro studies using rat liver microsomes have identified that this compound can form multiple reactive intermediates [1] [4].

  • Structural Alert: The acrylamide moiety, which is essential for its irreversible covalent binding to BTK, is also identified as a key structural alert for toxicity [1]. This group is involved in forming reactive glycidamide and aldehyde intermediates.
  • Key Reactive Species: Research has trapped and characterized several reactive metabolites, including:
    • Iminium ions (trapped with potassium cyanide)
    • Iminoquinone species (trapped with glutathione)
    • Aldehyde intermediates (trapped with methoxylamine) [1]
  • Metabolic Pathways: The primary phase I metabolism involves oxidation, hydroxylation, O-dealkylation, epoxidation, defluorination, and reduction [1].

The diagram below illustrates the experimental workflow for investigating these reactive metabolites.

cluster_0 Trapping Agents Start This compound (SPB) M1 In Silico Prediction Start->M1 M2 In Vitro Incubation M1->M2 M3 LC-MS/MS Analysis M2->M3 T1 KCN (Iminium) M2->T1 T2 GSH (Iminoquinone) M2->T2 T3 Methoxylamine (Aldehyde) M2->T3 M4 Metabolite ID M3->M4

Troubleshooting Guide: FAQs for Researchers

Q1: What are the primary safety concerns we should monitor in pre-clinical studies? Beyond standard toxicology, focus on:

  • Hematological Parameters: Given the incidence of neutropenia and thrombocytopenia in clinical trials, closely monitor complete blood counts in animal models [1].
  • Cardiovascular Function: Pay particular attention to signs of arrhythmia, such as atrial fibrillation, especially in long-term studies [1] [5].
  • Liver Metabolism: Investigate the formation of reactive metabolites using trapping agents as outlined in the experimental workflow. The formation of multiple GSH and cyanide adducts indicates significant bioactivation potential [1].

Q2: The toxicity profile seems similar to ibrutinib. How does this compound's specificity compare? this compound is a covalent, irreversible inhibitor that specifically targets Cys481 in BTK's ATP-binding pocket [6]. While it was designed for high specificity, off-target effects are still possible. In-silico profiling suggests potential inhibition of other kinases with a homologous cysteine residue, such as JAK3 and Tec, which could contribute to its toxicity profile [6]. This cross-reactivity within the Tec family is a common challenge for BTK inhibitors [7].

Q3: Are there specific drug-drug interaction risks during combination studies? Yes. As a class, BTK inhibitors are primarily metabolized by Cytochrome P450 3A4 (CYP3A4) [5]. Co-administration with strong CYP3A4 inducers or inhibitors will likely alter this compound's exposure and could impact both efficacy and toxicity. Furthermore, BTK inhibitors may inhibit the transport proteins P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which could increase the plasma concentrations of co-administered drugs that are substrates for these transporters [5].

Experimental Protocol: Investigating Reactive Metabolites

This protocol is adapted from a 2023 study that characterized this compound metabolites [1].

Objective: To identify and characterize reactive intermediates of this compound formed during in vitro metabolism.

Materials:

  • Test compound: this compound
  • Biological system: Rat or human liver microsomes
  • Trapping agents: Potassium cyanide (KCN) for iminium ions; Glutathione (GSH) for iminoquinones; Methoxylamine for aldehydes.
  • Equipment: LC-MS/MS system with an electrospray ionization (ESI) source.

Methodology:

  • Incubation:

    • Prepare incubation mixtures containing liver microsomes (1 mg/mL protein concentration) and this compound (5 µM) in phosphate buffer.
    • Include appropriate trapping agents in separate incubations.
    • Start the reaction by adding a NADPH-regenerating system and incubate at 37°C.
  • Sample Analysis:

    • LC Conditions: Use a C18 column with a gradient elution of water (with 1% formic acid) and acetonitrile over 55 minutes.
    • MS Conditions: Operate the mass spectrometer in positive ESI mode. Use full scan and MS/MS modes to characterize the metabolites and adducts based on their mass fragmentation patterns.
  • Data Interpretation:

    • Identify potential metabolites by observing shifts in mass-to-charge ratio (m/z) relative to the parent drug.
    • Compare chromatograms from samples with and without trapping agents to confirm the formation of specific adducts.

References

spebrutinib analogues with enhanced activity reduced toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Spebrutinib: Metabolic Pathways & Reactive Intermediates

A 2023 study characterized this compound's metabolism and identified several reactive intermediates, providing a basis for understanding its potential toxicity [1].

Phase I Metabolites and Pathways: The in vitro study using rat liver microsomes identified fourteen Phase I metabolites. The primary metabolic transformations involved are [1]:

  • Oxidation
  • Hydroxylation
  • O-dealkylation
  • Epoxidation
  • Defluorination
  • Reduction

Identified Reactive Intermediates and Trapping Agents: The formation of reactive intermediates was investigated using trapping agents. The table below summarizes the adducts found [1].

Trapping Nucleophile Target Reactive Intermediate Number of Adducts Identified
Potassium Cyanide (KCN) Iminium ions 4 [1]
Glutathione (GSH) Iminoquinone; Michael Acceptors 6 [1]
Methoxylamine Aldehydes 3 [1]

Structural Alert and Proposed Bioactivation: The acrylamide moiety, which is responsible for covalently binding to the BTK target (Cys481), was also identified as a structural alert for toxicity by the DEREK software [1]. This group is involved in the formation of reactive glycidamide and aldehyde intermediates, which can react with off-target proteins [1].

Experimental Protocol: Assessing Metabolic Activation

Here is a detailed methodology for investigating the metabolic profile of this compound and its analogues, based on the cited study [1].

1. In Silico Prediction (Pre-screening)

  • Tools: Use software like StarDrop's WhichP450 module to predict sites of metabolism, and the XenoSite web predictor to forecast reactivity [1].
  • Structural Alerts: Run the compound structure through knowledge-based systems like DEREK to identify potential structural alerts for toxicity [1].

2. In Vitro Microsomal Incubation and Trapping

  • Incubation Setup: Incubate the compound (e.g., 5 μM) with Rat Liver Microsomes (RLM, 1 mg/mL) in a phosphate buffer (50 mM) containing NADPH to initiate metabolic reactions [1].
  • Trapping Experiments: In separate incubations, include trapping agents:
    • 1 mM Potassium Cyanide (KCN) for iminium ions [1].
    • 5 mM Glutathione (GSH) for soft electrophiles (e.g., quinones, Michael acceptors) [1].
    • 5 mM Methoxylamine for aldehyde groups [1].
  • Reaction Termination: After a suitable incubation period (e.g., 1-2 hours), stop the reaction by adding cold acetonitrile.

3. LC-MS/MS Analysis for Metabolite Identification

  • Chromatography: Use a C18 column with a gradient elution. Mobile phase A is water with 0.1% formic acid, and phase B is acetonitrile. Run a linear gradient from 5% B to 75% B over 25 minutes [1].
  • Mass Spectrometry: Perform analysis using an ion trap mass spectrometer with electrospray ionization in positive ion mode.
    • Key Parameters: Nebulizer pressure: 60 psi; dry gas flow: 10 L/min; dry temperature: 350 °C; capillary voltage: 4000 V [1].
  • Data Acquisition: Use full scans to detect potential metabolites and adducts. Perform MS/MS fragmentation on these precursor ions to elucidate their structures.

The following diagram illustrates the key metabolic pathways and bioactivation risks associated with this compound's acrylamide moiety, integrating the in silico and in vitro workflow.

G This compound This compound Metabolism Metabolism This compound->Metabolism Acrylamide Acrylamide Metabolism->Acrylamide ReactiveInt ReactiveInt Acrylamide->ReactiveInt Adducts Adducts ReactiveInt->Adducts ToxRisk ToxRisk Adducts->ToxRisk

Diagram: this compound Bioactivation Pathway. The acrylamide moiety is metabolically activated into reactive intermediates, leading to trapped adducts and potential toxicity risk.

Frequently Asked Questions (FAQs)

Q1: What is the primary structural liability of this compound linked to its adverse effects? The acrylamide group is the main structural alert [1]. While it enables covalent, irreversible binding to the BTK target (Cys481), this electrophilic moiety can also react non-specifically with other biological macromolecules, leading to the observed reactive intermediates and potential off-target toxicities [1] [2].

Q2: Which metabolic pathways generate reactive intermediates for this compound? The study identified that oxidation and other Phase I reactions on the molecule lead to reactive species. Specifically, the acrylamide moiety is involved in forming glycidamide and aldehyde intermediates [1]. Furthermore, other parts of the molecule can undergo oxidation to form iminium ions and iminoquinone structures, which were trapped with KCN and GSH, respectively [1].

Q3: What in vitro strategies can I use to profile reactive metabolite formation for a new analogue? The core strategy is to use trapping agents in liver microsome incubations followed by LC-MS/MS analysis [1].

  • Use KCN to trap and confirm hard electrophiles like iminium ions.
  • Use GSH to trap and confirm soft electrophiles like quinones or Michael acceptors.
  • Use methoxylamine to trap and confirm reactive aldehydes. The detection of stable adducts with these nucleophiles is a strong indicator that the compound can form reactive metabolites [1].

Analogue Design Strategy

Based on the available data, a logical approach to designing this compound analogues with reduced toxicity would be to modify or replace the acrylamide warhead.

  • Explore Reversible Covalent Inhibitors: Consider incorporating a warhead that forms a reversible covalent bond with Cys481. This can maintain potency while reducing permanent off-target alkylation. The development of such "tunable" inhibitors is an active area in BTK inhibitor research [3].
  • Investigate Non-covalent Inhibitors: While the first-generation BTK inhibitors were largely covalent, developing high-potency reversible inhibitors that do not rely on a warhead is another strategy to circumvent bioactivation-related toxicity entirely [3].

References

spebrutinib handling and stability in laboratory settings

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Storage

The table below summarizes the basic chemical information and handling guidelines for spebrutinib.

Property Specification
CAS Number 1202757-89-8 [1]
Molecular Formula C₂₂H₂₂FN₅O₃ [1]
Molecular Weight 423.40 g/mol [1]
Storage (Powder) -20°C for long-term storage [2]
Storage (Solution) -80°C; prepare working solutions fresh and use immediately [2]
Solubility (DMSO) ~79 mg/mL (186.57 mM); sonication is recommended [2]
Solubility (Water) < 1 mg/mL (practically insoluble) [2]

Validated LC-MS/MS Analytical Method

A highly sensitive and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is available for quantifying this compound in biological matrices like human liver microsomes [3] [4]. The key parameters are outlined below.

Parameter Specification
Analytical Technique LC-MS/MS
Linear Range 5 - 500 ng/mL [3] [4]
Limit of Detection (LOD) 0.39 ng/mL [3] [4]
Limit of Quantification (LOQ) 5 ng/mL [3]
Intra-assay Precision 0.71% - 4.78% (RSD) [3] [4]
Intra-assay Accuracy -1.41% to 12.44% [3] [4]
Chromatographic Column C18 (e.g., Agilent ZORBAX Eclipse Plus, 100 x 2.1 mm, 1.8 µm) [3]
Mobile Phase Isocratic: 10 mM Ammonium Formate (pH 4.2) : Acetonitrile (60:40, v/v) [3]
Flow Rate 0.15 mL/min [3]
Injection Volume 2 µL [3]
Internal Standard (IS) Naquotinib (NQT) [3]
MS Detection ESI+; MRM: 424.0 → 370.0 (SBT), 563.0 → 463.0 (IS) [3]

The workflow for sample preparation and analysis via this method can be visualized as follows:

workflow start Start Sample Prep step1 Add 2 mL cold ACN to 1 mL HLM sample start->step1 step2 Vortex mix thoroughly step1->step2 step3 Centrifuge at 14,000 rpm for 12 min at 4°C step2->step3 step4 Collect supernatant step3->step4 step5 Filter through 0.22 µm syringe filter step4->step5 step6 Transfer to HPLC vial and inject 2 µL step5->step6 end LC-MS/MS Analysis step6->end

Metabolic Stability Data

Incubation of this compound with Human Liver Microsomes (HLMs) provides important insights for pharmacokinetic predictions [3] [4].

Parameter Value
In Vitro Half-life (t₁/₂) 82.52 minutes [3] [4]
Intrinsic Clearance (CLint) 8.4 µL/min/mg [3] [4]

Interpretation and Implication: The relatively long half-life and low intrinsic clearance suggest that this compound is metabolized slowly by liver enzymes [3] [4]. This indicates a potential for bioaccumulation if dosing is not carefully managed, and highlights the importance of monitoring drug plasma levels and kidney function in a clinical context [3] [4].

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of this compound? A: DMSO is the recommended solvent. A common stock concentration is 1 mg/mL in DMSO, which can be serially diluted with mobile phase for working solutions [3] [2].

Q2: My this compound solution needs to be used in a cell culture assay. What should I consider? A: Ensure the final concentration of DMSO in your culture medium is well-tolerated by your cells (typically ≤0.1-1.0%). Due to its low aqueous solubility, this compound may precipitate when a DMSO stock is added to aqueous buffers. Close visual inspection for cloudiness or precipitate is advised after preparation.

Q3: The LC-MS/MS method uses an isocratic elution. Can I use a gradient method instead? A: While the cited method is isocratic for speed and simplicity [3], a gradient method can be developed for potentially better peak separation, especially when analyzing complex biological samples. You would need to re-validate the method for your specific application.

Q4: Why is the metabolic stability of this compound important for my research? A: Understanding metabolic stability helps in predicting the in vivo half-life and hepatic clearance of the drug [3]. For laboratory experiments, this data is crucial for designing dosing regimens in animal studies and for interpreting results from long-term in vitro assays.

References

spebrutinib vs acalabrutinib BTK occupancy kinetics

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of BTK Inhibitors

The table below summarizes the available key kinetic and profiling data for acalabrutinib and spebrutinib.

Feature Acalabrutinib This compound
Binding Kinetics ((k_{\text{inact}}/K_I)) Information not available in search results Information not available in search results
Proteome-Wide Selectivity (COOKIE-Pro) Not profiled Profiled; showed a >10-fold higher potency for the off-target TEC kinase than for its intended target BTK [1].
Clinical Dosing & Occupancy 100 mg BID dosing maintains a median trough BTK occupancy of 97% in peripheral blood [2]. A QSP model predicted it maintains lower trough occupancy in lymph nodes and bone marrow compared to zanubrutinib [3]. No longer in clinical development; no approved dosing regimen [4].

Experimental Methods for Profiling Kinetics

The data mentioned above were generated using sophisticated experimental protocols. Here are the details for the key methods cited.

  • TR-FRET BTK Occupancy Assay: This homogeneous assay is used to measure BTK occupancy in clinical samples like PBMCs, lymph nodes, and bone marrow [5]. The method involves lysing cells and incubating the lysate with a terbium (Tb)-labeled anti-BTK antibody and a biotinylated BTK inhibitor analog, which is detected with a streptavidin-conjugated dye. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is measured, and the ratio of signals from the bound analog (free BTK) to the antibody (total BTK) is used to calculate the occupancy percentage [5].
  • COOKIE-Pro Method: This is a mass spectrometry-based proteomic method to quantitatively profile irreversible covalent inhibitor binding kinetics on a proteome-wide scale [1]. It involves incubating permeabilized cells with the inhibitor at different concentrations and times. The key innovation is a two-step incubation process with a desthiobiotin-labeled derivative of the inhibitor, which allows for the enrichment and quantification of covalently bound protein-adducts via liquid chromatography-mass spectrometry (LC-MS). The resulting data is used to determine the inactivation efficiency ((k_{\text{inact}}/K_I)) for hundreds of proteins simultaneously, revealing both intended and off-target interactions [1].

BTK Inhibitor Binding Kinetics Pathway

The following diagram illustrates the universally accepted two-step mechanism of action for irreversible BTK inhibitors like acalabrutinib and this compound. This mechanism is crucial for understanding their prolonged pharmacodynamic effects.

BindingKinetics E Free BTK (E) EI Reversible Complex (EI) E->EI  k_on (Association) I Inhibitor (I) I->EI Non-covalent Binding EI->E k_off (Dissociation)   EIstar Covalently Bound BTK (EI*) EI->EIstar k_inact (Covalent Bond Formation)

The primary metric for comparing the potency of irreversible inhibitors is the second-order rate constant of covalent adduct formation, known as inactivation efficiency ((k_{\text{eff}})), which is calculated as (k_{\text{inact}}/K_I) (M⁻¹s⁻¹) [1]. A higher (k_{\text{eff}}) indicates a more potent inhibitor.

Interpretation Guide

  • Acalabrutinib's Profile: The available data shows that acalabrutinib achieves high and sustained BTK occupancy in clinical settings with its twice-daily dosing regimen [2]. Its detailed binding kinetics ((k_{\text{inact}}/K_I)) from methods like COOKIE-Pro are not public, but its clinical efficacy and selectivity are well-established.
  • This compound's Profile: The key finding for this compound is its lack of selectivity, as it potently inhibits TEC kinase even more than BTK [1]. This off-target activity likely contributed to its withdrawal from development [4], highlighting the importance of proteome-wide selectivity profiling in drug development.

References

spebrutinib efficacy compared to other BTK inhibitors in RA

Author: Smolecule Technical Support Team. Date: February 2026

Spebrutinib Profile and Available Data in RA

The table below summarizes the key information on this compound available from the search results.

Aspect Details on this compound (CC-292/AVL-292)
Drug Class Oral, covalent, irreversible BTK inhibitor [1] [2].
Key Molecular Action Selectively and covalently binds to Cys481 residue in the BTK ATP-binding pocket, inhibiting its activity [2].
Reported Clinical Efficacy in RA In a Phase 2a study of RA patients, 41.7% (10/24) achieved ACR20 response at 4 weeks vs. 21.7% (5/23) on placebo. The study noted a trend for symptom reduction but was not statistically significant (P=0.25) due to small sample size and short duration [1].

| Key Pharmacodynamic Effects | • High BTK occupancy in peripheral blood (median 83%) [1]. • Significant increase in circulating mature-naive B cells and decrease in transitional B cells [1]. • Significant reduction in serum biomarkers: CXCL13, MIP-1β (B-cell chemotaxis), and CTX-I (bone resorption) [1]. | | Reported Safety Profile | In the Phase 2a RA study, treatment-emergent adverse events were comparable to the placebo group [1]. |

Detailed Experimental Protocol from Key Study

The primary clinical data comes from a 4-week, randomized, placebo-controlled Phase 2a mechanistic study in patients with active RA on a stable background of methotrexate [1].

  • Objective: To evaluate the pharmacology, mechanism of action, efficacy, and safety of this compound.
  • Patient Population: 47 patients with active RA.
  • Intervention: Oral this compound 375 mg once daily versus placebo.
  • Key Methodologies:
    • Clinical Efficacy Measure: ACR20 response rate at week 4.
    • BTK Occupancy: Measured in peripheral blood mononuclear cells (PBMCs).
    • B-cell Populations: Analyzed via flow cytometry for subsets (e.g., CD19+, CD27-CD38-IgD+, CD27-CD38+).
    • Soluble Biomarkers: Serum levels of CXCL13, MIP-1β, and CTX-I were measured.

BTK Signaling Pathway and this compound's Action

The following diagram illustrates the role of BTK in immune cell signaling and how this compound exerts its effect, based on the described mechanisms [1] [2].

G BCR B-Cell Receptor (BCR) Activation BTK BTK BCR->BTK Activates FcgR Fcγ Receptor (FcgR) Activation (Myeloid Cells) FcgR->BTK Activates PLCg2 Phosphorylation of PLCγ2 & other substrates BTK->PLCg2 Downstream Downstream Signaling (NF-κB, ERK) PLCg2->Downstream CellularOutcomes Cellular Outcomes: • B-cell: Activation, Proliferation,  Differentiation, Antibody production • Myeloid cells: Cytokine release,  Osteoclastogenesis Downstream->CellularOutcomes This compound This compound Inhibition Inhibition of BTK Autophosphorylation and Signaling This compound->Inhibition Inhibition->BTK Covalent binding to Cys481

Limitations and Context of the Data

When interpreting the information on this compound for RA, please consider the following:

  • Lack of Direct Comparisons: The search results did not contain head-to-head clinical trials comparing this compound to other BTK inhibitors (e.g., ibrutinib, acalabrutinib) in RA. The efficacy data for other BTK inhibitors in RA was also not available in these results, making a direct comparison impossible [1] [2].
  • Early-Stage Development: The available clinical data is from a small, short-term Phase 2a study designed primarily to investigate mechanism of action rather than confirm clinical efficacy [1].
  • Focus on Other Diseases: Much of the published comparative efficacy data for BTK inhibitors is in the context of B-cell malignancies like chronic lymphocytic leukemia (CLL), which may not directly translate to their effects in autoimmune conditions like RA [3].

References

spebrutinib effect on B-cell subsets versus other immunosuppressants

Author: Smolecule Technical Support Team. Date: February 2026

Spebrutinib's Mechanism and Specific Effects on B-Cell Subsets

This compound is an oral, covalent small-molecule inhibitor that irreversibly binds to Bruton's Tyrosine Kinase (BTK), a key enzyme in B-cell receptor (BCR) and Fc receptor signaling pathways [1] [2] [3]. By inhibiting BTK, it affects B-cell activation, differentiation, and chemotaxis.

The following diagram illustrates the primary signaling pathway targeted by this compound and the subsequent cellular effects.

G cluster_0 This compound Inhibition BCR B-Cell Receptor (BCR) Activation BTK BTK BCR->BTK PLCγ2 Phospholipase Cγ2 (PLCγ2) BTK->PLCγ2 Phosphorylates NFκB Transcription Factors (NF-κB, others) PLCγ2->NFκB Outcomes Cellular Outcomes NFκB->Outcomes O1 • B-Cell Proliferation • Cytokine Production • Osteoclastogenesis Outcomes->O1 O2 • Plasmablast Differentiation • Autoantibody Production Outcomes->O2 Inhib This compound (BTK Inhibitor) Inhib->BTK Blocks Activation

A 4-week mechanistic study in patients with rheumatoid arthritis (RA) on background methotrexate therapy provided specific data on how this compound modulates B-cell populations in humans [1] [4]. The key changes in peripheral B-cell subsets from this clinical trial are summarized below.

B-Cell Subset / Biomarker Change with this compound vs. Placebo Reported P-value
Total CD19+ B cells Significant increase P < 0.05
Mature-naive (CD27−CD38−IgD+) B cells Significant increase P < 0.05
Transitional (CD27−CD38+) B cells Significant decrease P < 0.05
Serum CXCL13 (B-cell chemokine) Significant decrease P < 0.05
Serum MIP-1β (macrophage inflammatory protein) Significant decrease P < 0.05
BTK Occupancy in peripheral blood Median of 83% Not Applicable

Comparison with Other Immunosuppressants

Direct, head-to-head clinical trials comparing this compound to other immunosuppressants are not available in the search results. However, its effects can be contextualized by comparing its mechanism and outcomes with those of other drug classes.

Drug / Drug Class Primary Mechanism of Action Key Effects on B-Cell Subsets & Immunity
This compound (BTK Inhibitor) Inhibits BTK kinase activity in BCR and Fc receptor signaling [1] [3]. Modulates B-cell activation and differentiation; increases circulating mature-naive B cells, decreases transitional B cells; reduces pathogenic chemokines [1] [4].
Other BTK Inhibitors (e.g., Rilzabrutinib, Fenebrutinib) Inhibits BTK (reversible or irreversible binding) [5] [6]. Suppresses B-cell activation and autoantibody production; some are designed for immune-mediated diseases like ITP and MS [5] [2] [6].
B-Cell Depleting Agents (e.g., Rituximab, anti-CD20) Depletes CD20+ B cells [7] [8]. Dramatically reduces circulating mature B cells; minimal impact on pre-B cells or plasma cells; effects last until B-cell repopulation [7].
Traditional Immunosuppressants (e.g., Mycophenolate Mofetil - MMF, Azathioprine - AZA) Inhibits purine synthesis in lymphocytes, suppressing T-cell and B-cell proliferation [8]. Broad, non-specific reduction in lymphocyte proliferation; does not selectively target specific B-cell subsets.

Experimental Protocols from Key Studies

For researchers aiming to replicate or compare findings, here are the methodologies used in the pivotal this compound study and a common framework for assessing B-cell subsets.

1. Clinical Pharmacodynamics of this compound [1]

  • Study Design: A randomized, placebo-controlled, 4-week phase 2a trial in RA patients on stable methotrexate.
  • Treatment: Oral this compound (375 mg/day) vs. placebo.
  • B-Cell Measurement: Peripheral blood mononuclear cells (PBMCs) were analyzed using flow cytometry to identify B-cell subsets based on surface markers (CD19, CD27, CD38, IgD).
  • Biomarker Analysis: Serum levels of CXCL13 and MIP-1β were measured, likely via enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays.
  • BTK Occupancy: Measured in peripheral blood cells to confirm target engagement.

2. General Protocol for Flow Cytometry of Human B-Cell Subsets This standard technique is used to generate data like that in the this compound study.

  • Step 1: Cell Isolation. Isolate PBMCs from whole blood via density gradient centrifugation (e.g., using Ficoll).
  • Step 2: Staining. Incubate PBMCs with a cocktail of fluorescently-conjugated antibodies against human CD19, CD27, CD38, and IgD.
  • Step 3: Data Acquisition. Run samples on a flow cytometer.
  • Step 4: Gating Analysis. Identify populations using sequential gating:
    • Lymphocytes → Single cells → CD19+ B cells.
    • Subset definitions:
      • Transitional B cells: CD19+, CD27-, CD38+
      • Mature-naive B cells: CD19+, CD27-, CD38-, IgD+

Key Takeaways for Researchers

  • This compound acts as a B-cell modulator, distinct from depleting agents like rituximab. It doesn't eliminate B cells but rather redistributes them in the periphery by inhibiting their migration to lymphoid organs and inflammatory sites [1] [4].
  • Clinical response to this compound was linked to specific pharmacodynamic changes: lower increases in total CD19+ B cells and greater decreases in CXCL13 and MIP-1β [1]. These biomarkers may be useful in developing BTK inhibitors for autoimmune diseases.
  • The most relevant comparators are other BTK inhibitors in development for autoimmune diseases (e.g., rilzabrutinib for ITP, evobrutinib for MS), which also target B-cell activation pathways but may have differing selectivity and off-target profiles [5] [6].

References

spebrutinib safety profile comparison with other BTK inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Spebrutinib Profile and Key Comparisons

The table below summarizes the available data on this compound and other selected BTK inhibitors for comparison.

BTK Inhibitor Binding Mechanism Reported IC50 for BTK Key Selectivity Findings Highest Reported Development Phase
This compound (CC-292, AVL-292) Covalent, Irreversible [1] < 0.5 nM [1] >10x more potent for TEC kinase than BTK [2] [3] Phase II (Rheumatoid Arthritis) [1] [4]
Ibrutinib Covalent, Irreversible [1] 0.5 nM [1] Off-target activity on EGFR, ErbB2, ITK, BLK, and TEC [1] [3] Approved (CLL, MCL, WM, others) [5] [1]
Acalabrutinib (ACP-196) Covalent, Irreversible [1] 5.1 nM [1] Highly selective [1] Approved (CLL, MCL) [1]
Evobrutinib (M2951) Covalent, Irreversible [1] 9 nM [1] Highly selective for BCR and FcγR signaling [4] Phase III (Multiple Sclerosis) [1]
Fenebrutinib (GDC-0853) Non-covalent, Reversible [4] Information missing High potency and selectivity [4] Phase III (Multiple Sclerosis, SLE) [6]

Experimental Data and Methodologies

Supporting data for this compound's profile comes from advanced proteomic techniques and metabolic studies.

  • Proteome-Wide Binding Kinetics (COOKIE-Pro): A 2025 study used the COOKIE-Pro method to quantitatively profile covalent inhibitor binding across thousands of proteins in Ramos B-cell lymphoma cells [3]. This method measures the inactivation rate (k_inact) and the apparent affinity constant (K_I) to determine the second-order rate constant for covalent adduct formation (k_eff), which reflects a compound's overall potency and selectivity [3]. This unbiased proteome-scale approach revealed that this compound has over 10-fold higher potency for TEC kinase than for its intended target, BTK [2] [3].

  • Metabolic Profiling and Reactive Intermediate Screening: An in vitro metabolic study using rat liver microsomes identified numerous phase I metabolites and reactive intermediates of this compound. The study characterized 14 phase I metabolites, four cyanide adducts, six glutathione (GSH) adducts, and three methoxylamine adducts [7]. The formation of reactive intermediates like iminium ions and aldehydes suggests potential pathways for adverse drug reactions. The study also identified acrylamide as a structural alert for toxicity, which was involved in forming glycidamide and aldehyde intermediates [7].

Experimental Workflow and Pathway Diagrams

The following diagrams illustrate the key experimental workflow and the therapeutic targeting rationale based on the search results.

architecture start Start: Permeabilized Cells step1 1. Incubate with Covalent Inhibitor start->step1 step2 2. Add Desthiobiotin Probe to Label Free Proteins step1->step2 step3 3. Enrich and Digest Labeled Proteins step2->step3 step4 4. LC-MS/MS Analysis step3->step4 step5 5. Quantify Protein Occupancy Across Proteome step4->step5 step6 6. Calculate Kinetic Parameters (k_inact, K_I, k_eff) step5->step6 end Output: Selectivity Profile step6->end

Workflow for proteome-wide kinetic profiling

architecture BCR B Cell Receptor (BCR) SYK Kinase (e.g., SYK) BCR->SYK FcR Fcγ Receptor (FcγR) FcR->SYK TLR Toll-like Receptor (TLR) TLR->SYK BTK BTK SYK->BTK TEC TEC Kinase SYK->TEC PLCγ2 PLCγ2 BTK->PLCγ2 TEC->PLCγ2 Also Phosphorylates NFκB Transcription (NF-κB, MAPK) PLCγ2->NFκB Outcomes Cell Outcomes: Proliferation, Survival, Cytokine Production, Antibody Class-Switching NFκB->Outcomes

BTK and TEC roles in immune signaling

Interpretation and Research Implications

The available data suggests two primary considerations for the safety profile of this compound:

  • TEC Kinase Potency: The high potency for TEC kinase, a close relative of BTK also involved in immune cell signaling, is a key differentiator [2] [3]. The clinical implications of this are not fully understood, as inhibiting TEC could contribute to efficacy, toxicity, or both.
  • Reactive Metabolites: The identification of multiple reactive intermediates in vitro indicates the potential for idiosyncratic toxicity [7]. This is a crucial factor for further investigation in later-stage clinical development.

References

spebrutinib kinase selectivity panel comparison

Author: Smolecule Technical Support Team. Date: February 2026

Alternative BTK Inhibitor Data

While direct data on spebrutinib is unavailable, the search results provide a strong framework for understanding BTK inhibitors and how they are compared, which can serve as a reference for the type of data you would need for this compound.

The table below summarizes key next-generation BTK inhibitors discussed in the search results.

Inhibitor Name Type Key Molecular Feature Primary Development Rationale Reported Selectivity/Potency (from search results)
Pirtobrutinib (LOXO-305) [1] Non-covalent (Reversible) Binds BTK without targeting C481 [1] Overcome resistance to covalent BTK inhibitors (e.g., C481S mutation) [1] Inhibits both wild-type and C481S-mutant BTK; high specificity and less off-target modulation in preclinical models [1] [2]
Acalabrutinib [1] Covalent (Irreversible) Binds covalently to C481 residue [1] Improved selectivity over ibrutinib to reduce off-target effects [1] Higher selectivity than ibrutinib; associated with fewer cardiovascular adverse events [1]
Zanubrutinib [1] Covalent (Irreversible) Binds covalently to C481 residue [1] Improved selectivity and bioavailability over ibrutinib [1] Higher selectivity and bioavailability than ibrutinib; improved efficacy and safety in clinical trials [1]
Ibrutinib [1] Covalent (Irreversible) Binds covalently to C481 residue [1] First-in-class BTK inhibitor for B-cell malignancies [1] Known for off-target effects (e.g., cardiovascular) due to inhibition of other kinases with homologous cysteine residues [1]

Experimental Methodologies for Kinase Profiling

The search results describe established methodologies used for the comprehensive characterization of kinase inhibitors, which are relevant for generating the type of comparison guide you require [3] [2].

  • Biochemical Kinase Assays: These measure the direct ability of a compound to inhibit kinase activity. One common method is the mobility shift assay (MSA), which tracks the conversion of a fluorescently-labeled peptide substrate by the kinase. Compounds are typically tested at a single concentration (e.g., 1 µmol/L) across a large panel of kinases (e.g., 255 wild-type kinases) to determine percentage inhibition. For primary and secondary targets, dose-response curves (10-point dilution series) are generated to calculate half-maximal inhibitory concentration (IC50) values [3].
  • Cell Viability Assays: These assess the functional consequence of kinase inhibition on cancer cell growth. The ATP-content cell viability assay is a standard method where intracellular ATP levels, indicative of live cell number, are measured after a 72-hour exposure to the inhibitor. The data is used to generate dose-response curves and determine the IC50 value for each inhibitor across a panel of cancer cell lines [3].
  • High-Throughput Screening Platforms: These integrated platforms use a comprehensive panel to characterize inhibitor specificity, potency, and biological effects. They enable direct comparison of binding affinity for both wild-type and mutant kinases (e.g., BTK C481S) and can evaluate phenotypic outcomes and off-target effects in human cell-based models [2].

BTK Signaling Pathway

The following diagram illustrates the B-cell Receptor (BCR) signaling pathway, which is central to the mechanism of action for BTK inhibitors.

BCR_Pathway BCR BCR SYK SYK BCR->SYK Activates BTK BTK SYK->BTK Phosphorylates Y551 BTK->BTK Auto-phosphorylates Y223 PLCγ2 PLCγ2 BTK->PLCγ2 Activates NF_κB NF_κB PLCγ2->NF_κB Activates MAPK_ERK MAPK_ERK PLCγ2->MAPK_ERK Activates Cell Survival & Proliferation Cell Survival & Proliferation NF_κB->Cell Survival & Proliferation MAPK_ERK->Cell Survival & Proliferation

How to Locate this compound Data

To find the specific information you need on this compound, I suggest the following steps:

  • Search Patent Documents: Pharmaceutical companies often disclose detailed biochemical and selectivity data in patent applications. Search for this compound on platforms like Google Patents or the USPTO website.
  • Check Conference Abstracts: Look for presentations from major hematology and oncology conferences (e.g., ASH, AACR, EHA) where pre-clinical data for this compound may have been presented.
  • Contact the Developer: If the drug is still in development, consider reaching out to the company developing this compound directly to request a data package or publication.

References

spebrutinib long-term effects versus conventional DMARDs

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action at a Glance

The most fundamental difference lies in their molecular targets and mechanisms of action.

Feature Spebrutinib (Investigational BTK Inhibitor) Conventional DMARDs (e.g., Methotrexate)
Primary Target Bruton's Tyrosine Kinase (BTK) [1] [2] Broad, non-specific immunomodulation [3] [4]
Mechanism Irreversibly binds to BTK's ATP-binding site (Cys481), inhibiting B-cell receptor and Fc receptor signaling in B-cells and myeloid cells [1]. Varies by drug; often involves blocking enzymes related to cell reproduction (e.g., methotrexate) or interfering with immune cell communication [5] [4].
Specificity Targeted/Specific [1] Broad/Systemic [3]

Experimental Data and Clinical Evidence

The following table summarizes the key findings from studies on this compound and the established knowledge on conventional DMARDs.

Aspect This compound (Data from Early-Phase Studies) Conventional DMARDs (Established Evidence)

| Efficacy Evidence | - Preclinical: Inhibited B-cell proliferation, cytokine production, and osteoclastogenesis in vitro [1].

  • Clinical (Phase 2a in RA): Modulated B-cell populations, reduced serum chemokines (CXCL13, MIP-1β), and showed a trend toward improved clinical symptoms (ACR20) over 4 weeks [1]. | - Methotrexate is a first-line therapy proven to reduce joint swelling, pain, and long-term damage [5] [4]. | | Safety & Lab Monitoring | - Phase 1 in Oncology: Common non-hematologic adverse events included diarrhea, fatigue, and nausea; hematologic events included neutropenia and thrombocytopenia [6].
  • Phase 2a in RA: Reported as well-tolerated over 4 weeks, with adverse events comparable to placebo [1]. | - Long-term routine lab monitoring for toxicity (e.g., liver enzymes, blood counts) is standard but a 2025 study found very abnormal results are extremely rare (0.15%) after the first 6 months of stable therapy [7].
  • Common side effects include nausea, mouth ulcers, and hair loss (methotrexate); require regular blood tests to monitor for liver, kidney, and bone marrow effects [5]. | | Metabolism & Toxicity Profile | In vitro studies identified multiple reactive metabolites (e.g., via oxidation, defluorination) that could be linked to adverse drug reactions. The acrylamide moiety is a noted structural alert for toxicity [6]. | Well-characterized metabolism and known drug-specific toxicity risks (e.g., liver cirrhosis with methotrexate and alcohol; birth defects), which are managed through monitoring and contraindications [5]. |

Key Experimental Protocols from the Literature

To aid in the evaluation of the cited data, here are the methodologies used in the key this compound studies.

  • In Vitro Pharmacology (B-Cell Proliferation Assay) [1]:

    • Cell Source: Human primary CD19+ B cells isolated from healthy donor leukopacks.
    • Treatment: Cells were incubated with this compound (0.0001–100 μM) for 1 hour.
    • Stimulation: Stimulated with α-IgM and CpG for 3 days.
    • Measurement: B-cell proliferation was quantified via 3H-thymidine incorporation during the final 24 hours.
  • Phase 2a Clinical Trial in RA (NCT01952518) [1]:

    • Design: Randomized, double-blind, placebo-controlled study.
    • Participants: 47 patients with active RA on a stable background of methotrexate.
    • Intervention: Oral this compound (375 mg once daily) versus placebo for 4 weeks.
    • Primary Endpoints: Safety, tolerability, and change in disease activity (ACR20). Pharmacodynamics (BTK occupancy, B-cell subsets, serum biomarkers) were also assessed.
  • In Vitro Metabolic and Reactive Intermediate Study [6]:

    • System: Rat liver microsomes (RLMs).
    • Incubation: this compound (5 μM) incubated with RLMs.
    • Trapping: Use of nucleophiles like potassium cyanide (KCN) and glutathione (GSH) to trap reactive intermediates.
    • Analysis: Metabolites and adducts were characterized using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

BTK Inhibition Pathway in Rheumatoid Arthritis

The diagram below illustrates the targeted mechanism of this compound within the B-cell receptor (BCR) signaling pathway, a key player in RA pathophysiology.

G BCR B-Cell Receptor (BCR) Activation BTK_inactive BTK (Inactive) BCR->BTK_inactive BTK_active BTK (Active) BTK_inactive->BTK_active Phosphorylation PLCg2 Phospholipase Cγ2 (PLCγ2) BTK_active->PLCg2 Phosphorylates NFkB NF-κB Pathway Activation PLCg2->NFkB Cell_Response B-Cell & Myeloid Cell Responses: - Proliferation - Antibody Production - Cytokine Release NFkB->Cell_Response This compound This compound This compound->BTK_active Irreversibly Binds (Cys481)

Interpretation and Key Insights for Researchers

  • This compound's Profile: The data suggests this compound is a potent, targeted BTK inhibitor with a well-defined mechanism. It demonstrated meaningful pharmacodynamic effects in a short-term RA trial, modulating B-cell biology and biomarkers of inflammation and bone resorption [1]. However, its development appears to have been hampered by toxicity concerns, as evidenced by the identification of reactive metabolites and the length of its early-phase oncology trials [6].
  • Comparison Challenges: A direct long-term comparison is not possible with current data. Conventional DMARDs like methotrexate have a well-understood long-term safety profile managed through monitoring, and severe lab abnormalities during stable treatment are rare [7]. This compound lacks this long-term safety data in autoimmune disease populations.
  • The BTK Inhibitor Class: It is informative to view this compound in the context of the broader BTK inhibitor class. The strong interaction with Cys481 is a known point for resistance mutations (e.g., C481S) with irreversible inhibitors like ibrutinib, driving the development of reversible inhibitors [8]. This class-wide issue is relevant for understanding the long-term efficacy potential of this compound.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

423.17066774 Da

Monoisotopic Mass

423.17066774 Da

Heavy Atom Count

31

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DRU6NG543J

Wikipedia

Spebrutinib

Dates

Last modified: 08-15-2023
1: Burger JA. Bruton's tyrosine kinase (BTK) inhibitors in clinical trials. Curr Hematol Malig Rep. 2014 Mar;9(1):44-9. doi: 10.1007/s11899-013-0188-8. PubMed PMID: 24357428.

Explore Compound Types